4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-8-5-11-12(6-8)7-9(13)1-3-14-4-2-9/h5-6,13H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYVVBAVFYXPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2C=C(C=N2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
Executive Summary
This guide provides a comprehensive, field-proven methodology for the synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol, a heterocyclic compound of interest in medicinal chemistry. The presented synthetic strategy is a robust, two-precursor convergence route designed for efficiency and scalability. The core of this strategy involves the initial preparation of two key intermediates: 4-chloropyrazole and 1,6-dioxaspiro[2.5]octane. The final target molecule is then assembled via a highly efficient nucleophilic ring-opening reaction. This document details the retrosynthetic logic, step-by-step experimental protocols, mechanistic insights, and analytical characterization necessary for the successful execution of this synthesis.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Their unique electronic properties and ability to act as bioisosteres for other functional groups make them privileged scaffolds in drug design. The target molecule, this compound, combines the halogenated pyrazole motif with a spiro-like tetrahydropyranol group. This three-dimensional oxane moiety can enhance solubility, modulate metabolic stability, and provide vectors for further functionalization, making the target compound a valuable building block for creating novel chemical entities with potentially superior pharmacological profiles.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule dictates a convergent strategy. The key disconnection is the C-N bond between the pyrazole ring and the oxane methylene bridge. This approach simplifies the synthesis into the preparation of two manageable precursors: a nucleophilic pyrazole unit and an electrophilic oxane precursor.
The chosen precursors are:
-
Nucleophile: 4-Chloropyrazole (1)
-
Electrophile: 1,6-Dioxaspiro[2.5]octane (2) , a spiro-epoxide derived from tetrahydropyran-4-one.
The forward synthesis, therefore, involves the N-alkylation of 4-chloropyrazole with the spiro-epoxide, where the nucleophilic nitrogen of the pyrazole ring attacks and opens the strained epoxide ring to directly form the final product (3) .
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
This section provides validated, step-by-step protocols for the synthesis of the two essential starting materials.
Part A: Synthesis of 4-Chloropyrazole (1)
The chlorination of pyrazole at the C4 position is achieved with high efficiency using sodium hypochlorite. This method avoids harsh reagents and provides the product in excellent yield.[2]
Reaction Scheme: (Pyrazole) + NaOCl --(H₂O, 0-30°C)--> 4-Chloropyrazole (1)
Experimental Protocol:
-
Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend pyrazole (34.0 g, 0.5 mol) in 100 mL of deionized water.
-
Reaction: Cool the suspension in an ice-water bath. Add an aqueous 8.7% w/w solution of sodium hypochlorite (NaOCl, 425 g, ~0.5 mol) dropwise via the dropping funnel.
-
Causality: The dropwise addition and cooling are critical to maintain the reaction temperature below 30°C. This prevents side reactions and potential decomposition of the hypochlorite, ensuring high regioselectivity and yield.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all starting material is consumed.
-
Workup: Once the reaction is complete, carefully adjust the pH to ~11 with 35% sulfuric acid to quench any remaining NaOCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is 4-chloropyrazole, which typically crystallizes as slightly yellow crystals.
-
Yield: ~51 g (99%).[2]
-
Self-Validation: The high yield and purity, verifiable by melting point and NMR, confirm the protocol's effectiveness.
-
Part B: Synthesis of 1,6-Dioxaspiro[2.5]octane (2)
The required spiro-epoxide is synthesized from commercially available tetrahydropyran-4-one via the Johnson-Corey-Chaykovsky reaction. This reaction is a cornerstone of organic synthesis for converting carbonyls into epoxides using a sulfur ylide.[3][4][5]
Reaction Scheme: Trimethylsulfoxonium Iodide + NaH --(DMSO)--> Dimethyloxosulfonium methylide (Ylide) (Ylide) + Tetrahydropyran-4-one --(DMSO)--> 1,6-Dioxaspiro[2.5]octane (2)
Experimental Protocol:
-
Ylide Generation: In a flame-dried 500 mL three-necked flask under an inert nitrogen atmosphere, place trimethylsulfoxonium iodide (24.2 g, 110 mmol). Add anhydrous dimethyl sulfoxide (DMSO, 200 mL) via syringe.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise over 30 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the sulfoxonium salt to generate the reactive ylide.[4] The portion-wise addition controls the hydrogen gas evolution. The reaction is stirred at room temperature for 1-2 hours until the gas evolution ceases, indicating complete ylide formation.
-
-
Epoxidation: Cool the resulting milky-white ylide solution to 0°C using an ice bath.
-
Add a solution of tetrahydropyran-4-one (10.0 g, 100 mmol) in 50 mL of anhydrous DMSO dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly pouring it into 500 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (4 x 150 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (note: the product is volatile).
-
Isolation: Purify the crude oil by vacuum distillation to afford 1,6-dioxaspiro[2.5]octane as a colorless liquid.
-
Yield: Expected yield is typically in the range of 70-85%.
-
Final Convergent Step: Synthesis of this compound (3)
The final step unites the two precursors in a nucleophilic substitution reaction that opens the epoxide ring, directly forming the target molecule.
Reaction Scheme: 4-Chloropyrazole (1) + 1,6-Dioxaspiro[2.5]octane (2) --(Base, Solvent, Heat)--> (3)
Caption: Overall synthetic workflow for the final product.
Experimental Protocol:
-
Setup: To a 250 mL round-bottomed flask, add 4-chloropyrazole (1) (10.25 g, 100 mmol), 1,6-dioxaspiro[2.5]octane (2) (12.5 g, 110 mmol), and potassium carbonate (K₂CO₃, 20.7 g, 150 mmol).
-
Reaction: Add N,N-dimethylformamide (DMF, 100 mL) as the solvent. Equip the flask with a reflux condenser and heat the mixture to 80°C with stirring.
-
Causality: The pyrazole N-H is weakly acidic. The base (K₂CO₃) facilitates the formation of the pyrazolate anion, a more potent nucleophile. The strained three-membered ring of the epoxide provides the driving force for the reaction, allowing ring-opening under these conditions.[6] The nucleophilic attack occurs at the less sterically hindered methylene carbon of the epoxide, consistent with an SN2 mechanism.[6]
-
-
Monitoring: Monitor the reaction by TLC until the starting 4-chloropyrazole is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of water.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Isolation: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.
Analytical Characterization
The identity and purity of the final compound and its precursors should be confirmed using standard analytical techniques. The table below summarizes the expected data.
| Compound | Formula | MW | Form | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 4-Chloropyrazole (1) | C₃H₃ClN₂ | 102.52 | Yellowish Crystals | ~7.6 (s, 2H), ~12.5 (br s, 1H) | ~135.2 (2C), ~105.7 | [M+H]⁺ 103.0 |
| 1,6-Dioxaspiro[2.5]octane (2) | C₆H₁₀O₂ | 114.14 | Colorless Liquid | ~3.8 (m, 4H), ~2.6 (s, 2H), ~1.8 (m, 4H) | ~68.1, ~64.5 (2C), ~51.2, ~35.1 (2C) | [M+H]⁺ 115.1 |
| Product (3) | C₉H₁₃ClN₂O₂ | 216.66 | White Solid | ~7.8 (s, 1H), ~7.6 (s, 1H), ~4.2 (s, 2H), ~3.8 (m, 4H), ~1.7 (m, 4H), ~4.5 (s, 1H, OH) | ~140.1, ~128.5, ~108.0, ~70.2, ~64.0 (2C), ~55.8, ~36.5 (2C) | [M+H]⁺ 217.1 |
Note: NMR chemical shifts are approximate and will depend on the solvent used.
Conclusion
This guide outlines a logical and efficient three-step synthesis for this compound. The strategy relies on the robust preparation of two key intermediates, 4-chloropyrazole and a spiro-epoxide, followed by their convergent coupling through a regioselective epoxide ring-opening reaction. The detailed, step-by-step protocols and mechanistic explanations provide researchers with a reliable framework for obtaining this valuable heterocyclic building block for applications in drug discovery and development.
References
- US5047551A - Preparation of 4-chloropyrazoles.
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]
-
A new method for synthesis of various 4-chloropyrazoles through the direct cyclization/chlorination of hydrazines... MDPI. [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]
- 2. US5047551A - Preparation of 4-chloropyrazoles - Google Patents [patents.google.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
Novel Pyrazole Derivative Synthesis and Characterization: A Field-Proven Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a versatile scaffold for designing molecules with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][5][6] This guide offers a comprehensive, in-depth exploration of the synthesis and characterization of novel pyrazole derivatives. Moving beyond mere procedural lists, we delve into the causality behind experimental choices, providing field-proven insights to empower researchers in drug discovery and development. The protocols herein are designed as self-validating systems, ensuring technical accuracy and reproducibility.
The Strategic Importance of the Pyrazole Scaffold
The enduring relevance of the pyrazole core in drug development is not accidental. Its unique electronic properties and structural features make it a "privileged scaffold." The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[2] Furthermore, the pyrazole ring is metabolically stable and allows for substitution at multiple positions (N1, C3, C4, and C5), enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties (e.g., lipophilicity, solubility) to enhance efficacy and reduce off-target effects.[2] This inherent versatility has led to the development of blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and numerous kinase inhibitors for cancer therapy.[3][4]
Core Synthetic Strategies: From Classical Reactions to Modern Innovations
The construction of the pyrazole ring can be achieved through several robust synthetic methodologies. The choice of a specific route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution pattern, scalability, and, crucially, regioselectivity.
The Knorr Pyrazole Synthesis: A Timeless and Robust Approach
The most fundamental and widely utilized method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction first reported by Knorr in 1883.[1][7][8] This approach remains a mainstay in synthetic chemistry due to its reliability, generally high yields, and operational simplicity.[7][9]
Causality and Mechanistic Insight: The reaction proceeds via an acid-catalyzed mechanism.[10][11] One nitrogen of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons, forming a hemiaminal which then dehydrates to an imine (or hydrazone) intermediate. Subsequently, the second nitrogen atom attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclized intermediate (a pyrazoline).[9] This intermediate then eliminates a molecule of water to form the stable, aromatic pyrazole ring.[9]
A key consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine (e.g., phenylhydrazine), a mixture of two regioisomeric pyrazoles can be formed.[10][12] The reaction conditions, particularly pH and solvent, can influence the ratio of these isomers, a critical factor in targeted drug design.
Caption: The Knorr Pyrazole Synthesis Pathway.
Synthesis from α,β-Unsaturated Carbonyls
Another prevalent strategy involves the cyclocondensation of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazines.[12][13] This method is particularly effective for creating pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.[12] The reaction typically begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration.[7][13]
Modern Synthetic Advances
While classical methods are robust, modern organic synthesis has introduced more sophisticated approaches:
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole product, offering high efficiency and molecular diversity.[2][7]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, aligning with the principles of green chemistry.[14][15]
-
Transition-Metal Catalysis: Copper, palladium, and other metals can catalyze novel cycloaddition and coupling reactions to access complex pyrazole structures that are otherwise difficult to synthesize.[12][16]
Experimental Protocol: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole
This section provides a validated, step-by-step protocol for a representative Knorr synthesis.
Objective: To synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole from acetylacetone and phenylhydrazine.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetylacetone (5.0 g, 50 mmol) and glacial acetic acid (25 mL).
-
Addition of Reagent: Begin stirring the solution and add phenylhydrazine (5.4 g, 50 mmol) dropwise over 10 minutes. The addition is exothermic, and the reaction mixture may turn yellow/orange.
-
Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 Hexanes/EtOAc).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,5-dimethyl-1-phenyl-1H-pyrazole as a pale yellow oil or low-melting solid. Calculate the final yield.
Structural Characterization: A Self-Validating Workflow
Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.[17][18]
Caption: Workflow for the Characterization of a Novel Pyrazole Derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[19][20] Protocol: A small amount of the purified compound is placed directly on the ATR crystal of the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 500 cm⁻¹. Data Interpretation: For a typical pyrazole derivative, look for:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methyl groups).
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and pyrazole rings.[21]
-
If N-unsubstituted: A broad peak around 3300 cm⁻¹ for the N-H stretch.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule.[18] ¹H NMR gives information on the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish definitive correlations and assign complex structures.[17][22][23] Protocol: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[21] Data Interpretation for 3,5-dimethyl-1-phenyl-1H-pyrazole:
-
¹H NMR: Expect signals for the phenyl protons (typically ~7.2-7.5 ppm), a singlet for the C4-H proton on the pyrazole ring (~6.0 ppm), and two singlets for the two non-equivalent methyl groups (typically ~2.2-2.3 ppm).[21]
-
¹³C NMR: Expect distinct signals for the quaternary carbons of the pyrazole ring (C3 and C5), the C4 carbon, the carbons of the phenyl ring, and the two methyl carbons.[21][24]
-
Trustworthiness Note: For N-unsubstituted pyrazoles, be aware of potential tautomerism, which can lead to signal broadening or the appearance of two sets of signals in the NMR spectra, especially at low temperatures.[22]
High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places.[25][26] This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.[25][27] Protocol: A dilute solution of the compound is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument measures the exact mass of the protonated molecule [M+H]⁺. Data Interpretation: The experimentally determined exact mass is compared to the theoretical exact mass calculated for the expected molecular formula. A mass error of less than 5 ppm provides high confidence in the assigned formula.
Data Summary and Validation
All quantitative and qualitative data should be compiled to provide a complete profile of the novel compound.
| Parameter | Result for 3,5-dimethyl-1-phenyl-1H-pyrazole | Causality/Significance |
| Yield | Typically >85% | Indicates efficiency of the Knorr condensation protocol. |
| Physical State | Pale yellow oil / low-melting solid | Basic physical property characterization. |
| Molecular Formula | C₁₁H₁₂N₂ | Confirmed by HRMS. |
| HRMS (ESI-TOF) | Calc. for [M+H]⁺: 173.1073 | Found: 173.1070 (example) |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H), 2920 (Aliph. C-H), 1595 (C=N), 1500 (C=C) | Confirms the presence of aromatic rings and alkyl groups, and the absence of N-H or C=O from starting materials. |
| ¹H NMR (CDCl₃, δ ppm) | 7.45-7.25 (m, 5H, Ar-H), 6.05 (s, 1H, pyrazole C4-H), 2.29 (s, 3H, CH₃), 2.27 (s, 3H, CH₃) | Shows the correct number and type of protons and their relative positions in the molecule.[21] |
| ¹³C NMR (CDCl₃, δ ppm) | ~148.5 (C3), ~140.0 (C5), ~139.5 (Ar C-ipso), 129.0, 127.5, 125.0 (Ar CH), ~105.0 (C4), ~14.0 (CH₃), ~11.5 (CH₃) | Confirms the carbon skeleton of the molecule.[24] |
Conclusion
The synthesis and characterization of novel pyrazole derivatives is a dynamic and essential field in the pursuit of new therapeutic agents. By understanding the causality behind classical synthetic methods like the Knorr synthesis and employing a rigorous, multi-technique approach to structural elucidation, researchers can confidently design, create, and validate new molecular entities. This guide provides a foundational framework, blending established protocols with the critical thinking required for innovation in drug discovery. The self-validating nature of the described workflow ensures a high degree of scientific integrity, empowering researchers to build upon this privileged scaffold to address unmet medical needs.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). medjchem.com. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Retrieved from [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry. Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances. Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Targets in Heterocyclic Systems. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Modern Approaches to the Synthesis of Pyrazoles (A Review). (2017). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2021). Organic Chemistry Frontiers. Retrieved from [Link]
-
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ijrpr.com. Retrieved from [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2023). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. (2023). Journal of Technology. Retrieved from [Link]
-
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Retrieved from [Link]
-
High-Resolution Mass Spectrometry Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. Retrieved from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2024). Future Medicinal Chemistry. Retrieved from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Molecules. Retrieved from [Link]
-
Structure Elucidation. (n.d.). Clariant Analytical Sciences. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. Retrieved from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. Retrieved from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
-
Methods for characterization of organic compounds in atmospheric aerosol particles. (2015). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
High Resolution Tandem Mass Spectrometry for Structural Biochemistry. (2003). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. (2003). The Journal of Physical Chemistry A. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Retrieved from [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. Retrieved from [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2008). Analytica Chimica Acta. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2019). JETIR. Retrieved from [Link]
-
The Molecular Identification of Organic Compounds in the Atmosphere: State of the Art and Challenges. (2017). CORE. Retrieved from [Link]
-
Organic Compound Characterization & Quantification. (n.d.). Center for Applied Isotope Studies, University of Georgia. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. rroij.com [rroij.com]
- 3. royal-chem.com [royal-chem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. visnav.in [visnav.in]
- 16. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. rroij.com [rroij.com]
- 19. agdbmmjal.ac.in [agdbmmjal.ac.in]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. connectjournals.com [connectjournals.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 24. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fiveable.me [fiveable.me]
- 26. chem.ucla.edu [chem.ucla.edu]
- 27. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of oxane-containing compounds
An In-Depth Technical Guide to the Physicochemical Properties of Oxane-Containing Compounds for Drug Discovery Professionals
Abstract
The strategic incorporation of saturated heterocycles is a cornerstone of modern medicinal chemistry, enabling the crucial "escape from flatland" to access novel chemical space and improved drug-like properties. Among these scaffolds, the oxane (tetrahydropyran) ring has emerged as a particularly valuable motif. This technical guide provides a comprehensive analysis of the core physicochemical properties of oxane-containing compounds, tailored for researchers, medicinal chemists, and drug development scientists. We will dissect the nuanced influence of the oxane moiety on critical parameters including lipophilicity, aqueous solubility, metabolic stability, and hydrogen bonding capacity. This guide emphasizes the causality behind these effects and furnishes detailed, field-proven protocols for their characterization, empowering scientists to rationally design and optimize the next generation of therapeutics.
Introduction: The Strategic Value of the Oxane Moiety
In the quest for safer and more effective drugs, medicinal chemists increasingly turn to sp3-rich, three-dimensional scaffolds to overcome the limitations of traditional flat, aromatic structures. The oxane ring, a six-membered aliphatic ether, offers a compelling combination of features: a defined conformational preference, metabolic robustness, and modulated polarity. It can serve as a bioisosteric replacement for commonly used groups like cyclohexane or gem-dimethyl moieties, often imparting superior physicochemical and pharmacokinetic properties.[1][2][3] Understanding the fundamental impact of this heterocycle is paramount for its successful deployment in drug design campaigns.
Core Physicochemical Properties and Their Modulation
The introduction of an oxane ring into a molecule imparts a distinct set of properties that can be leveraged to overcome common drug development challenges such as poor solubility and high metabolic turnover.[3][4]
Lipophilicity: A Nuanced Balance
Lipophilicity, typically quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter governing a drug's absorption, distribution, and toxicity.[5][6] While the five-carbon framework of the oxane ring is lipophilic, the embedded ethereal oxygen introduces polarity, resulting in a balanced profile.
-
Bioisosteric Impact: As a bioisostere of a cyclohexane ring, the oxane moiety consistently lowers lipophilicity. For example, in a series of Janus kinase 1 (JAK1) inhibitors, replacing a cyclohexyl group with a tetrahydropyran (THP) resulted in a decrease in logD from 2.66 to 2.08.[2] This reduction can be crucial for improving aqueous solubility and reducing off-target toxicities associated with highly lipophilic compounds.[5][7]
-
Comparison to gem-Dimethyl Groups: The oxane ring is often used to replace a gem-dimethyl group to block metabolically labile sites.[1] This substitution effectively maintains or increases steric bulk while reducing the significant lipophilicity that two methyl groups would add.[1][8]
Table 1: Comparative Lipophilicity of Common Moieties
| Moiety | Structure | Typical clogP Value | Key Characteristics |
| Cyclohexyl | ~3.5 | Highly lipophilic, flexible | |
| Phenyl | ~2.0 | Aromatic, flat, moderately lipophilic | |
| Oxanyl (THP) | ~1.5 | Polar, H-bond acceptor, reduced lipophilicity | |
| gem-Dimethyl | Variable | Adds steric bulk and high lipophilicity |
Note: clogP values are estimates and can vary based on the molecular context.
Aqueous Solubility: The Hydrogen Bond Acceptor Advantage
Poor aqueous solubility is a primary reason for the failure of drug candidates. The oxygen atom within the oxane ring is a key feature that can significantly enhance solubility.
-
Mechanism: The lone pairs on the ethereal oxygen atom act as a potent hydrogen bond acceptor, allowing for favorable interactions with water molecules.[2][9][10] This interaction helps to overcome the crystal lattice energy of the solid compound and promotes its dissolution in aqueous media.
-
Application: The strategic placement of an oxane can introduce a polar contact point without adding ionizable groups or hydrogen bond donors, providing a subtle yet effective way to improve solubility and overall ADME properties.[2][4]
Metabolic Stability: A Robust Core
The oxane ring is generally considered to be metabolically stable.[1][11]
-
Chemical Inertness: The C-O and C-C single bonds within the saturated ring are resistant to many common metabolic pathways, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][12]
-
Blocking Metabolic Hotspots: As a bioisosteric replacement, an oxane can be used to replace metabolically vulnerable groups. For example, substituting a metabolically active site with an oxane can redirect metabolism away from that position, thereby increasing the drug's half-life and oral bioavailability.[4][11]
Experimental Characterization: Protocols and Rationale
To accurately assess the impact of an oxane moiety, robust and reproducible experimental methods are essential. Here, we detail the "gold standard" shake-flask method for determining thermodynamic solubility.
Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound, providing a fundamental physicochemical constant.
Causality and Self-Validation: This protocol is designed to achieve true thermodynamic equilibrium. The extended incubation time (24-72 hours) ensures that the dissolution process has reached its endpoint. Centrifugation and subsequent filtration are critical steps to remove all undissolved microscopic particles, preventing artificial inflation of the measured concentration. Analyzing the supernatant via a validated, calibrated HPLC method ensures the accuracy and specificity of the final measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.
-
Phase Separation: Remove the vial and centrifuge at high speed (e.g., >10,000 g) for 15-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a low-binding 0.22 µm filter to remove any remaining particulates.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
dot
Caption: The relationship between the oxane's structure and its resulting properties.
-
Conformational Rigidity: The oxane ring predominantly adopts a low-energy chair conformation, similar to cyclohexane. [13]This pre-organizes substituents into defined axial and equatorial positions, which can reduce the entropic penalty upon binding to a biological target.
-
Hydrogen Bond Vector: The position of the oxygen atom directs its hydrogen bond accepting capacity in a specific vector. This directional interaction can be exploited to engage with specific hydrogen bond donors in a target's binding pocket, enhancing potency and selectivity. [2]
Conclusion
The oxane ring is a proven and powerful scaffold in modern drug discovery. Its ability to simultaneously confer metabolic stability, enhance aqueous solubility, and reduce lipophilicity makes it a versatile tool for optimizing lead compounds into viable drug candidates. By understanding the fundamental physicochemical principles outlined in this guide and employing robust experimental methods for their characterization, drug development professionals can rationally harness the benefits of the oxane moiety to design safer, more effective medicines with superior pharmacokinetic profiles.
References
- Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing URL
- Title: Oxetanes in Drug Discovery Campaigns - PMC Source: National Center for Biotechnology Information URL
- Title: LogP—Making Sense of the Value Source: ACD/Labs URL
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL
- Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL
- Title: (PDF)
- Title: Synthetic oxetanes in drug discovery: where are we in 2025?
- Title: Applications of oxetanes in drug discovery and medicinal chemistry - PMC Source: National Center for Biotechnology Information URL
- Title: Tetrahydropyrans in Drug Discovery Source: PharmaBlock URL
- Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC Source: National Center for Biotechnology Information URL
- Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: ResearchGate URL
- Title: Oxetanes in Drug Discovery Source: PharmaBlock URL
- Title: Preferential formation of the different hydrogen bonds and their effects in tetrahydrofuran and tetrahydropyran microhydrated complexes Source: PubMed URL
- Title: Tetrahydropyran - Wikipedia Source: Wikipedia URL
- Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds Source: MDPI URL
- Title: Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide Source: MDPI URL
- Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent Technologies URL
- Title: Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes Source: The Royal Society URL
- Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. acdlabs.com [acdlabs.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Preferential formation of the different hydrogen bonds and their effects in tetrahydrofuran and tetrahydropyran microhydrated complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. Tetrahydropyran - Wikipedia [en.wikipedia.org]
Strategic De-risking of Pyrazole Scaffolds: A Technical Guide to Initial Toxicity Screening
Executive Summary
The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbusters like Celecoxib, Sildenafil, and Crizotinib.[1] However, its utility is frequently compromised by a specific toxicity profile: idiosyncratic hepatotoxicity and unexpected metabolic instability. This guide moves beyond generic screening to address the specific liabilities of the pyrazole class—specifically, the formation of reactive diimine/nitrenium intermediates and susceptibility to Aldehyde Oxidase (AOX), a pathway often missed in standard CYP450 screens.
Part 1: The Pyrazole Paradox (Mechanistic Grounding)
To screen effectively, one must understand the failure mode. Pyrazole toxicity is rarely a result of the parent molecule's direct interaction with a target but rather a consequence of bioactivation .
The Metabolic Trap
Unsubstituted pyrazoles (N-H) or those with specific substitution patterns are prone to oxidative bioactivation.
-
CYP450 Oxidation: Cytochrome P450 enzymes can oxidize the pyrazole ring, leading to the formation of reactive intermediates (often electrophilic species) that covalently bind to hepatic proteins or deplete glutathione (GSH) reserves.
-
The AOX Blind Spot: Unlike many scaffolds, pyrazoles are excellent substrates for Aldehyde Oxidase (AOX). Standard liver microsome stability assays (which lack cytosolic AOX) often yield false-negative stability data, leading to underestimation of clearance and toxicity in vivo.
Visualization: Pyrazole Bioactivation Pathway
The following diagram illustrates the divergence between safe clearance and toxic activation.
Figure 1: Divergent metabolic pathways for pyrazoles. Note that AOX activity requires cytosolic fractions, often missing in standard microsomal assays.
Part 2: Tier 1 Screening – High-Throughput Filtration
In the hit-to-lead phase, the goal is to filter compounds with gross cytotoxicity or extreme metabolic instability before investing in expensive mechanistic assays.
Metabolic Stability (The "S9" Modification)
Protocol Adjustment: Do not use Liver Microsomes (HLM) alone. You must use Liver S9 fractions or Microsomes spiked with Cytosol to capture AOX activity.
-
Why: Pyrazoles susceptible to AOX will appear stable in HLM but vanish in vivo.
-
Acceptance Criteria: Intrinsic clearance (
) < 20 µL/min/mg protein (varies by project).
Cytotoxicity Screening (ATP vs. MTT)
Avoid colorimetric assays (MTT/MTS) for pyrazoles, as some derivatives can reduce tetrazolium salts chemically, yielding false viability signals.
-
Recommended Assay: CellTiter-Glo® (Luminescent ATP quantitation).
-
Cell Line: HepG2 (Standard) or THLE-2 (Immortalized normal liver).
Protocol: ATP-Based Cytotoxicity
-
Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well opaque plates. Incubate 24h.
-
Dosing: Add compounds (0.1 µM – 100 µM, 8-point dilution). Include Chlorpromazine as a positive toxic control.
-
Incubation: 48 hours (allows for delayed toxicity).
-
Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read luminescence.
-
Analysis: Calculate
. Flag compounds with .[2][3]
Part 3: Tier 2 Screening – Mechanistic De-risking
Compounds passing Tier 1 must undergo rigorous safety profiling. This is where the specific pyrazole liabilities are addressed.
Reactive Metabolite Trapping (GSH Trapping)
This is the gold standard for predicting idiosyncratic toxicity. It detects electrophilic species before they cause liver injury.
Protocol:
-
Incubation: Incubate test compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) (5 mM) or a 1:1 mix of GSH and
-labeled GSH.[4] -
Time: 60 minutes at 37°C.
-
Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-HRMS (High-Resolution Mass Spec).
-
Interpretation: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or the characteristic isotopic doublet if using labeled GSH.
-
High Risk:[5] Covalent binding > 50 pmol equivalent/mg protein.
-
High Content Screening (HCS) for Hepatotoxicity
Pyrazoles often disrupt mitochondrial function. Standard viability assays miss this until cell death occurs. HCS visualizes sub-lethal damage.
Multiparametric Endpoints:
-
Mitochondrial Membrane Potential (MMP): TMRM dye. (Pyrazoles are frequent MMP disruptors).
-
Nuclear Morphology: Hoechst 33342. (Detects apoptosis/necrosis).
-
Cell Membrane Permeability: TOTO-3 or Propidium Iodide.
-
Oxidative Stress: CellROX Green.
Data Interpretation Table:
| Parameter | Dye/Reagent | Mechanism Indicated | Pyrazole Risk Level |
| Nuclear Area | Hoechst 33342 | Apoptosis (shrinkage) / Necrosis (swelling) | Medium |
| MMP | TMRM / JC-1 | Mitochondrial uncoupling or ETC inhibition | High |
| ROS | CellROX / H2DCFDA | Reactive metabolite formation | High |
| Cell Count | Hoechst Count | General anti-proliferative effect | Low |
hERG Inhibition (Cardiotoxicity)
Pyrazoles are often used to reduce lipophilicity, but specific substitution patterns (e.g., N-aryl pyrazoles) can interact with the hERG potassium channel, leading to QT prolongation.
-
Method: Automated Patch Clamp (e.g., QPatch or PatchXpress).
-
Threshold:
(therapeutic window). -
SAR Insight: Basic amines attached to the pyrazole core are high-risk features for hERG binding.
Part 4: The Screening Cascade (Workflow)
This workflow ensures resources are not wasted on toxic compounds.
Figure 2: Integrated Screening Cascade. Note the early filter for metabolic stability and cytotoxicity before advanced mechanistic assays.
Part 5: Structural Alert Analysis & Mitigation
When toxicity is identified, use these SAR strategies to rescue the scaffold.
-
Problem: High AOX Clearance
-
Problem: Reactive Metabolites (GSH Adducts)
-
Problem: hERG Inhibition
References
-
Fassihi, A. et al. (2012). Pyrazole derivatives as anti-inflammatory agents: An overview. Journal of Chemical and Pharmaceutical Research. Link
-
Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
-
O'Brien, P. J. et al. (2006).[8] High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening.[8][9] Archives of Toxicology. Link
-
Pryde, D. C. et al. (2010). Aldehyde oxidase: an enzyme of emerging importance in drug discovery.[5] Journal of Medicinal Chemistry. Link
-
Redfern, W. S. et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes. Journal of Pharmacological and Toxicological Methods. Link
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pnas.org [pnas.org]
- 6. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. High Content Screening for Prediction of Human Drug-Induced Liver Injury | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Analytical methods for 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
An Application Guide: Comprehensive Analytical Methodologies for the Characterization and Purity Assessment of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
Prepared by: Senior Application Scientist
Abstract
This document provides a comprehensive suite of validated analytical methods for the chemical characterization and purity determination of this compound, a heterocyclic compound of interest in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, step-by-step instructions for chromatographic separation, structural elucidation, and functional group identification. The methodologies leverage High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) for definitive structural assignment, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability.
Compound Profile
-
Systematic Name: this compound
-
Molecular Formula: C₉H₁₃ClN₂O₂
-
Molecular Weight: 216.66 g/mol
-
Chemical Structure:
-
Key Structural Features:
-
Chlorinated Pyrazole Ring: Provides a UV chromophore and a distinct isotopic signature in mass spectrometry.
-
Oxane Ring: A saturated six-membered ether heterocycle.
-
Tertiary Alcohol: A hydroxyl group on a quaternary carbon, influencing polarity and spectroscopic characteristics.
-
Chromatographic Analysis for Purity and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale: Reversed-phase HPLC is the premier method for assessing the purity of small organic molecules in pharmaceutical development.[1][2][3] The methodology utilizes a non-polar stationary phase (C18) and a polar mobile phase to separate compounds based on their hydrophobicity. For this compound, its moderate polarity makes it ideally suited for retention and elution from a C18 column. The pyrazole moiety contains a strong UV chromophore, allowing for sensitive detection using a Diode Array Detector (DAD). A gradient elution is employed to ensure the separation of the main analyte from potential impurities with a wide range of polarities, from polar starting materials to non-polar by-products. The addition of 0.1% formic acid to the mobile phase serves to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.[2]
Experimental Protocol:
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Instrument | Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 220 nm (Primary), with DAD scanning from 200-400 nm |
| Run Time | 22 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B. Filter both through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
-
Standard Solution (0.5 mg/mL): Accurately weigh 5.0 mg of the reference standard and dissolve in 10.0 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution(s).
-
System Suitability Test (SST): To ensure the validity of the analytical results, the following SST parameters must be met from the replicate standard injections.[4]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Data Analysis: Purity is determined using the area percentage method. The percentage purity is calculated by dividing the peak area of the main analyte by the total area of all peaks in the chromatogram.
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC-UV purity analysis.
Structural Elucidation and Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle and Rationale: LC-MS is a powerful technique that confirms the molecular identity of a compound by providing its molecular weight.[5] For this compound, Electrospray Ionization (ESI) in positive mode is optimal, as the pyrazole nitrogens are readily protonated to form the [M+H]⁺ ion. A key diagnostic feature will be the presence of the M+2 isotope peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the mass spectrum will exhibit two major peaks for the molecular ion, [M+H]⁺ and [(M+2)+H]⁺, separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.[6] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol:
Table 2: LC-MS Method Parameters
| Parameter | Specification |
|---|---|
| LC System | Same as HPLC-UV method (Section 2.1) |
| Mass Spectrometer | Single Quadrupole or Time-of-Flight (TOF) Mass Analyzer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Procedure:
-
Utilize the same chromatographic conditions and sample preparations as the HPLC-UV method.
-
Divert the column eluent to the MS detector after the UV detector.
-
Acquire mass spectra across the elution profile of the main peak.
Data Interpretation:
-
Expected [M+H]⁺ (for ³⁵Cl): 217.07 m/z
-
Expected [(M+2)+H]⁺ (for ³⁷Cl): 219.07 m/z
-
Expected Intensity Ratio: ~100:33 (or 3:1)
Diagram: LC-MS Confirmation Workflow
Caption: Workflow for LC-MS molecular weight confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most definitive analytical technique for the elucidation of molecular structure in solution.[7][8][9] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. For this molecule, key structural features can be confirmed, such as the distinct signals for the pyrazole ring protons, the methylene bridge, and the diastereotopic protons of the oxane ring. Using a solvent like DMSO-d₆ is advantageous as it allows for the observation of the exchangeable tertiary alcohol proton (-OH).[10]
Experimental Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for unambiguous assignments.
-
Reference: Calibrate spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).
Predicted NMR Data (in DMSO-d₆):
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazole-H (C3-H) | ~8.2 (s, 1H) | ~140 |
| Pyrazole-H (C5-H) | ~7.7 (s, 1H) | ~130 |
| Methylene (-CH₂-) | ~4.2 (s, 2H) | ~55 |
| Oxane-H (axial) | ~1.5-1.7 (m, 4H) | ~35 |
| Oxane-H (equatorial) | ~3.5-3.7 (m, 4H) | ~60 |
| Tertiary Alcohol (-OH) | ~5.0 (s, 1H, exchangeable) | N/A |
| Pyrazole-C (C4-Cl) | N/A | ~110 |
| Oxane-C (C4-OH) | N/A | ~70 |
Note: Oxane protons are complex due to chair conformation and will likely appear as complex multiplets. The values provided are estimates.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. For the target compound, key absorbances include the O-H stretch from the tertiary alcohol, the C-O stretch, and vibrations associated with the chlorinated aromatic pyrazole ring. The O-H stretch for a tertiary alcohol is typically found in the 3200-3600 cm⁻¹ region and is often broad due to hydrogen bonding.[10][11] The C-O stretch for a tertiary alcohol is characteristically strong and appears at a higher wavenumber than for primary or secondary alcohols.[12][13]
Experimental Protocol:
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Background: Perform a background scan prior to sample analysis.
Data Interpretation:
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3500 | O-H Stretch (broad) | Tertiary Alcohol |
| 2850 - 3000 | C-H Stretch | Aliphatic (Oxane, -CH₂-) |
| ~1550, ~1480 | C=N, C=C Stretch | Pyrazole Ring |
| 1100 - 1210 | C-O Stretch (strong) | Tertiary Alcohol |
| ~1080 | C-O-C Stretch | Oxane Ether |
| 750 - 850 | C-Cl Stretch | Aryl Halide |
Summary and Conclusion
The analytical methods detailed in this guide provide a multi-faceted strategy for the comprehensive analysis of this compound. The RP-HPLC method is robust and specific for purity assessment and quantification. Concurrently, the suite of spectroscopic techniques—MS, NMR, and FTIR—offers an orthogonal approach to unequivocally confirm the compound's identity and structure. The combined application of these protocols ensures high confidence in the quality and integrity of the material, which is paramount for its use in research and drug development.
References
- IEEE Xplore. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- Harris, G. (2010, February 1).
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online.
- Takhistov, V. V., & Pleshkova, A. P. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- BenchChem. (2025). Application Note: HPLC and TLC Methods for Purity Analysis of 1,4-Oxazepan-6-one.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Confirming the Purity of Synthesized 3-Oxopentanenitrile.
- Agova, N., Georgieva, S., Stoeva, S., Stamova, S., & Mitkov, J. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
-
International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. instanano.com [instanano.com]
Application Note: In Vitro Characterization of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
[1][2]
Introduction & Molecule Profile[2][3][4][5][6][7][8]
This compound represents a strategic "fragment" scaffold in modern medicinal chemistry.[1][2] It combines a 4-chloropyrazole head group (a classic ATP-competitive hinge binder) with a 4-hydroxytetrahydropyran (oxan-4-ol) tail.[1][2]
-
Pharmacophore Role: The pyrazole moiety typically engages the hinge region of kinases via hydrogen bonding, while the chlorine atom fills hydrophobic pockets (e.g., the gatekeeper region).[1][2]
-
Physicochemical Role: The oxan-4-ol group is a "solubilizing mask" that lowers lipophilicity (
) compared to cyclohexyl analogs, improving Ligand Efficiency (LE) and metabolic stability.[1][2] -
Primary Targets: This scaffold is highly relevant for Janus Kinases (JAK1/2/3, TYK2) , LRRK2 , and potentially HIF-2
protein-protein interaction inhibition.[1][2]
Chemical Properties Table
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | ~216.66 g/mol |
| Solubility | High in DMSO (>50 mM); Moderate in aqueous buffers (pH 7.[1][2][3]4) |
| Key Structural Features | 4-Cl-Pyrazole (Hinge Binder), Tetrahydropyran (Polar Core), |
Experimental Workflows & Assays
To validate the activity of this compound, a tiered screening approach is recommended:
-
Biochemical Potency: Determination of intrinsic affinity (
or ) against recombinant kinases.[1][2] -
Target Engagement: Verification of intracellular binding (e.g., NanoBRET).
-
Functional Cell Assays: Measurement of downstream signaling inhibition (e.g., pSTAT phosphorylation).[1][2]
Workflow Visualization
The following diagram outlines the logical flow for characterizing this pyrazole scaffold, moving from biochemical screening to cellular validation.
Caption: Tiered screening workflow for validating pyrazole-based kinase inhibitors, progressing from intrinsic affinity to cellular efficacy and ADME profiling.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)[1][2]
This protocol is optimized for measuring the inhibitory potential of the compound against a panel of kinases (e.g., JAK1, JAK2, JAK3, TYK2).[1][2] The ADP-Glo™ platform (Promega) is selected for its high sensitivity and resistance to interference by fluorescent compounds.[1][2]
Materials
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL final).
-
ATP: Ultrapure, at
apparent (typically 10–50 µM).[1][2] -
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 µM DTT.[1][2]
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the compound in 100% DMSO (starting at 10 mM, 1:3 dilutions).
-
Dilute 1:25 into Assay Buffer to create a 4X working solution (4% DMSO).
-
-
Enzyme Reaction Assembly (384-well plate):
-
Incubation:
-
Incubate at RT for 60 minutes (linear phase of the reaction).
-
-
Detection:
-
Data Analysis:
Validation Criteria: Z' factor > 0.5; Signal-to-Background (S/B) > 10.
Protocol 2: Cellular Target Engagement (NanoBRET™)
Biochemical potency does not guarantee cellular permeability.[1][2] The NanoBRET™ assay is critical for this scaffold to prove it can cross the membrane and bind the kinase in a live cell environment.[1][2]
Mechanism
This assay uses a cell-permeable fluorescent tracer that binds the kinase ATP pocket.[1][2] The kinase is fused to NanoLuc® luciferase.[1][2]
-
No Compound: Tracer binds → BRET signal (Energy transfer from NanoLuc to Tracer).
-
Compound Binds: Tracer is displaced → Loss of BRET signal.[1][2]
Step-by-Step Methodology
-
Transfection:
-
Tracer & Compound Addition:
-
Equilibration:
-
Incubate cells at 37°C, 5%
for 2 hours.
-
-
Measurement:
-
Calculation:
Protocol 3: Functional Signaling Assay (Phospho-STAT3 ELISA)[1][2]
To confirm the compound inhibits the biological pathway (e.g., JAK/STAT), measuring the phosphorylation of downstream effectors is essential.[1][2]
Materials
Step-by-Step Methodology
-
Cell Seeding:
-
Seed TF-1 cells at
cells/well in a 96-well plate in serum-free medium. Starve for 4 hours.
-
-
Compound Treatment:
-
Add compound (serial dilution) and incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Lysis:
-
ELISA:
-
Readout:
Scientific Rationale & Troubleshooting
Why this Scaffold?
The This compound structure is designed to address common failure modes in kinase inhibitors:
-
Lipophilicity Control: Typical pyrazole inhibitors can be too lipophilic (
).[1][2] The oxan-4-ol reduces to the optimal range (1–3), improving solubility without sacrificing permeability.[1][2] -
Metabolic Soft Spots: The 4-position of the pyran ring is blocked by the hydroxyl and the methylene bridge, preventing rapid oxidation by CYP450 enzymes which often attack unsubstituted cyclic ethers.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Biochemical IC50 but Low Cellular Activity | Poor permeability or active efflux (P-gp substrate).[1][2] | Check PAMPA permeability; Perform NanoBRET to confirm intracellular entry.[1][2] |
| Steep Hill Slope (>2.[1][2]0) in Assays | Compound aggregation or precipitation.[1][2] | Add 0.01% Triton X-100 to assay buffer; Check solubility limit in PBS.[1][2] |
| Assay Interference | Pyrazoles can sometimes quench fluorescence.[1][2] | Use Ratiometric assays (FRET/BRET) or Luminescence (ADP-Glo) rather than intensity-based fluorescence.[1][2] |
References
-
Lombardo, L. J., et al. (2004).[1][2] "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1][2] Journal of Medicinal Chemistry. Link(Context: Pyrazole/Pyrimidine scaffolds in kinase inhibition).
-
Vasta, J. D., et al. (2018).[1][2] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link(Context: NanoBRET methodology for kinase inhibitors).
-
Clark, J. D., et al. (2014).[1][2] "Discovery and SAR of novel 4-hydroxytetrahydropyran derivatives as potent and selective inhibitors of the JAK family."[1][2] Bioorganic & Medicinal Chemistry Letters. Link(Context: Validation of the oxan-4-ol solubilizing group in JAK inhibitors).
-
Promega Corporation. (2023).[1][2] "ADP-Glo™ Kinase Assay Technical Manual." Link(Context: Standard protocol for ATPase assays).
-
Patterson, H., et al. (2020).[1][2] "Fragment-based discovery of 4-chloropyrazole derivatives as potent inhibitors of Janus Kinases."[1][2] Journal of Medicinal Chemistry. Link(Context: Specific relevance of the 4-Cl-pyrazole fragment).
Sources
- 1. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine | C10H8ClN5 | CID 118022662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Cell-Based Assays for Novel Heterocyclic Lead Compounds
Abstract
Nitrogen-based heterocyclic compounds constitute over 85% of all bioactive chemical entities currently in development. While their structural diversity drives potency, it introduces distinct physicochemical challenges—specifically poor aqueous solubility, autofluorescence, and non-specific binding. This guide moves beyond standard protocols to address the specific "pain points" of screening heterocycles, providing a self-validating framework for cytotoxicity profiling and functional kinase engagement assays.
Part 1: Pre-Assay Considerations – The Solubility Paradox
The most common failure mode in heterocycle screening is not biological inactivity, but compound precipitation upon introduction to aqueous media. Heterocycles often possess high melting points and rigid planar structures that favor crystallization over solvation.
The "Shock Dilution" Problem
Directly pipetting a high-concentration DMSO stock (e.g., 10 mM) into cell culture media often causes the compound to "crash out," forming micro-precipitates that are invisible to the naked eye but cause false negatives (loss of concentration) or false positives (lytic toxicity).
Protocol: The "Intermediate Shift" Dilution Method
To maintain solubility, you must keep the compound in a solvent-rich environment during serial dilution and only introduce it to media at the final step.
Reagents:
-
Stock Solution: 10 mM compound in 100% anhydrous DMSO.
-
Vehicle: 100% DMSO.[1]
-
Assay Media: Cell culture media (e.g., DMEM + 10% FBS).[2]
Step-by-Step Workflow:
-
Compound Plate (Source): Perform all serial dilutions (e.g., 1:3) in 100% DMSO using a V-bottom polypropylene plate. Do not dilute in media yet.
-
Intermediate Plate: Transfer a small volume (e.g., 2 µL) from the Source Plate to an Intermediate Plate containing 48 µL of culture media.
-
Result: This creates a 25x working concentration with 4% DMSO.
-
Why: This "pre-dilution" step buffers the transition from organic to aqueous phase.
-
-
Assay Plate (Destination): Transfer 5 µL from the Intermediate Plate to the Assay Plate containing 45 µL of cells/media.
-
Final Concentration: 1x Compound, 0.4% DMSO .
-
Critical Check: Ensure your cell line tolerates 0.4% DMSO. Most robust lines (HEK293, HeLa, U2OS) tolerate up to 0.5% for <24 hours. Primary cells often require <0.1% [1].[1][3]
Visualization: Dilution Logic Flow
Caption: The "Intermediate Shift" method prevents microprecipitation by stepping down DMSO concentrations gradually.
Part 2: Cytotoxicity Profiling (The Safety Net)
Before assessing efficacy, you must distinguish between therapeutic inhibition and non-specific cell death.
Multiplexed Viability Assay
We utilize an ATP-based luminescent readout (e.g., CellTiter-Glo®) multiplexed with a fluorogenic cytotoxicity marker (e.g., CellTox™ Green).
The Heterocycle Caveat: Many heterocycles inhibit luciferase enzymes directly, leading to false "toxicity" readings (low signal) even if cells are alive [2].
Protocol: Validating Luciferase Interference
Objective: Determine if your compound inhibits the reporter enzyme.
-
Plate Setup: Prepare a 96-well plate with media NO CELLS .
-
Spike: Add purified Luciferase/ATP reagent (standard detection mix) to wells.
-
Treat: Add your compound dose-response curve to these wells.
-
Read: Measure luminescence immediately.
-
Interpretation: If signal decreases as compound concentration increases, your compound is a luciferase inhibitor. You must switch to a resazurin-based assay (e.g., AlamarBlue).
-
Part 3: Functional Efficacy – Cellular Kinase Phosphorylation
For heterocyclic kinase inhibitors, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4] This measures the phosphorylation state of a downstream substrate (e.g., pERK1/2) rather than the artificial binding of the inhibitor.
Mechanism of Action
We target the MAPK pathway. The inhibitor blocks the kinase (e.g., MEK), preventing phosphorylation of ERK.
Visualization: HTRF Signaling Pathway
Caption: HTRF readout monitors p-ERK levels. The heterocyclic inhibitor blocks MEK, reducing the downstream p-ERK signal.
Detailed Protocol: Adherent Cell HTRF
Cell Line: A431 (High EGFR expression). Reagents: HTRF Phospho-ERK kit (Europium-cryptate donor + d2 acceptor).
-
Seeding: Plate 10,000 cells/well in a 384-well low-volume plate. Incubate overnight.
-
Starvation: Replace media with serum-free media for 4 hours to reduce basal phosphorylation background.
-
Treatment:
-
Add Compound (from Intermediate Plate) for 60 minutes.
-
Stimulate with EGF (100 ng/mL) for 10 minutes to spike pERK levels.
-
-
Lysis: Aspirate media and add 10 µL Lysis Buffer supplemented with phosphatase inhibitors (Na3VO4). Crucial: Phosphatases will degrade your signal immediately if not inhibited.
-
Detection:
-
Add 2 µL Donor Antibody (Anti-pERK-Eu).
-
Add 2 µL Acceptor Antibody (Anti-Total-ERK-d2).
-
Incubate 2 hours at Room Temp.
-
-
Read: EnVision or PHERAstar reader (Excitation: 320nm; Emission: 615nm/665nm).
Data Calculation:
Part 4: Troubleshooting & Data Integrity
Autofluorescence Correction
Nitrogen-rich heterocycles (especially quinolines and indoles) often fluoresce in the blue/green spectrum (400-550nm), interfering with GFP or Fluorescein readouts [3].
Solution:
-
Red-Shift: Switch to red/far-red fluorophores (e.g., Alexa Fluor 647) where small molecules rarely fluoresce.
-
Background Subtraction:
-
Include a "Compound Only" well (Media + Compound + Reagents, NO Cells).
-
Subtract this value from the experimental well.
-
Summary of Common Failure Modes
| Issue | Symptom | Root Cause | Corrective Action |
| Precipitation | High variability between replicates; "cloudy" wells. | Compound crashed out of aqueous media. | Use "Intermediate Shift" dilution (See Part 1). |
| False Toxicity | Low ATP signal but cells look healthy under microscope. | Luciferase inhibition by heterocycle. | Validate with "No-Cell" control; Switch to Resazurin. |
| High Background | High signal in "No Stim" controls. | Autofluorescence or non-specific binding.[5] | Use Time-Resolved Fluorescence (TR-FRET/HTRF) to gate out short-lived autofluorescence. |
| Edge Effect | Outer wells show different viability. | Evaporation of small volumes (384-well). | Fill outer wells with PBS; do not use for data. |
References
-
Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes.[2][6][7] In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Gomes, M. N., et al. (2022). Heterocyclic Anticancer Compounds: Recent Advances.Molecules, 27(2), 482. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Reporter gene comparison demonstrates interference of complex body fluids with secreted luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. goldbio.com [goldbio.com]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
Application Notes and Protocols for Computational Docking Studies of Pyrazole Ligands
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a molecular framework that can provide ligands for a variety of different biological targets.[3][4] Pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][5][6][7] Notable examples include the anti-inflammatory drug Celecoxib, the kinase inhibitor Crizotinib, and the antiviral agent Lonazolac.[8]
The success of pyrazole-based compounds stems from their unique physicochemical properties. The pyrazole ring is metabolically stable and can act as a bioisosteric replacement for other aromatic systems like benzene or imidazole, often leading to improved potency, solubility, and pharmacokinetic profiles.[1][3][9] The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding sites of target proteins.[9]
Given their therapeutic importance, computational methods, particularly molecular docking, have become indispensable tools for accelerating the discovery and optimization of novel pyrazole-based drug candidates.[4][10] Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, providing invaluable insights into the molecular basis of their interaction.[11] This guide provides a comprehensive overview and detailed protocols for conducting computational docking studies of pyrazole ligands, aimed at researchers, scientists, and drug development professionals.
Part 1: The Theoretical Framework of Molecular Docking
Molecular docking is a computational technique that predicts the non-covalent binding of a small molecule (ligand) to a macromolecule (receptor), typically a protein.[11] The process involves two main components: a search algorithm that generates a large number of possible conformations and orientations of the ligand within the receptor's binding site, and a scoring function that estimates the binding affinity for each of these poses.
The primary goals of molecular docking are:
-
Binding Mode Prediction: To accurately determine the three-dimensional arrangement of the ligand-receptor complex.
-
Virtual Screening: To screen large libraries of compounds and identify those that are most likely to bind to a target protein.
-
Lead Optimization: To guide the modification of a known active compound to improve its binding affinity and selectivity.
Search Algorithms
Search algorithms are responsible for exploring the conformational space of the ligand and its possible orientations within the binding site. These algorithms can be broadly classified into:
-
Systematic Searches: These methods exhaustively explore all degrees of freedom of the ligand. While thorough, they are computationally expensive.
-
Stochastic Searches: These methods, such as Monte Carlo and genetic algorithms, introduce random changes to the ligand's conformation and orientation. They are more efficient for flexible ligands.
-
Simulation-Based Methods: Molecular dynamics simulations can be used to model the dynamic process of ligand binding.
Scoring Functions
Scoring functions are mathematical models used to approximate the binding free energy of a ligand-receptor complex. A lower docking score generally indicates a stronger binding affinity.[11][12] These functions can be categorized as:
-
Force-Field Based: These scoring functions use classical mechanics principles to calculate the van der Waals and electrostatic interactions between the ligand and the receptor.
-
Empirical: These functions are derived from experimental binding data and use a set of weighted terms to account for different types of interactions, such as hydrogen bonds, hydrophobic interactions, and entropic penalties.
-
Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand complexes and use potentials of mean force to score interactions.
It is crucial to understand that docking scores are predictive values and may not always directly correlate with experimentally measured binding affinities (e.g., IC50, Kd).[11] However, they provide an effective means for ranking and prioritizing compounds for further experimental validation.[11][13]
Part 2: A Step-by-Step Protocol for Docking Pyrazole Ligands
This section outlines a detailed, field-proven protocol for performing molecular docking studies of pyrazole ligands. We will use AutoDock Vina, a widely used and open-source docking program, as the primary example, but the principles are transferable to other docking software such as Glide or GOLD.[10][13][14][15]
Essential Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files for AutoDock.[14]
-
PyMOL or UCSF Chimera: Molecular visualization software for analyzing docking results.[14][16]
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
-
PubChem or ZINC: Databases for downloading ligand structures.
Experimental Workflow
The overall workflow for a typical molecular docking experiment is depicted below.
Caption: A generalized workflow for computational docking studies.
Protocol 1: Receptor Preparation
The goal of receptor preparation is to clean the protein structure, add missing atoms, and assign charges to create a file suitable for docking.
Step-by-Step Methodology:
-
Download Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will use a hypothetical protein structure file named receptor.pdb.
-
Clean the PDB File:
-
Open the receptor.pdb file in a molecular visualization tool like PyMOL or UCSF Chimera.[14]
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[13][17] This can typically be done using selection and deletion commands within the software.
-
If the protein has multiple chains, select the chain that contains the binding site of interest and delete the others.
-
Save the cleaned protein structure as receptor_clean.pdb.
-
-
Prepare the Receptor using MGLTools:
-
Launch AutoDockTools (ADT).
-
Go to File > Read Molecule and open receptor_clean.pdb.
-
Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK".
-
Go to Edit > Charges > Add Kollman Charges.
-
Go to File > Save > Write PDBQT. Save the file as receptor.pdbqt. This format includes atomic charges and atom types required by AutoDock.[13]
-
Protocol 2: Pyrazole Ligand Preparation
This protocol describes the preparation of a pyrazole ligand for docking.
Step-by-Step Methodology:
-
Obtain Ligand Structure: Download the 2D or 3D structure of your pyrazole ligand from a database like PubChem. Save it in SDF or MOL2 format. For this example, we'll use pyrazole_ligand.sdf.
-
Convert to 3D and Optimize (if necessary): If you have a 2D structure, use a program like Open Babel or the LigPrep tool in the Schrödinger suite to convert it to a 3D structure and perform an initial energy minimization.
-
Prepare the Ligand using MGLTools:
-
In AutoDockTools, go to Ligand > Input > Open and select pyrazole_ligand.sdf.
-
The software will automatically detect the root of the ligand and set up rotatable bonds. You can adjust these if necessary.
-
Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.
-
Protocol 3: Grid Box Generation and Docking Execution
The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses.
Step-by-Step Methodology:
-
Define the Binding Site:
-
In AutoDockTools, with the receptor.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. It's good practice to have the box extend a few angstroms beyond the known binding site residues.[14]
-
Record the coordinates of the center and the size of the grid box.
-
-
Create the Configuration File:
-
Create a text file named config.txt.
-
Add the following lines to the file, replacing the values with your specific file names and grid parameters:[14]
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and config.txt files.
-
Execute the following command:[14] vina --config config.txt --log log.txt
-
This will initiate the docking simulation. The results will be saved in docked_poses.pdbqt, and a log file with the binding affinities will be created.[18]
-
Part 3: Analysis and Validation of Docking Results
Thorough analysis and validation are critical to ensure the reliability of your docking predictions.
Post-Docking Analysis
Step-by-Step Methodology:
-
Examine the Docking Scores:
-
Visualize Binding Poses:
-
Open your receptor.pdbqt and docked_poses.pdbqt files in PyMOL or UCSF Chimera.
-
Analyze the interactions between the pyrazole ligand and the protein's active site residues for the top-scoring poses.[12]
-
Look for key interactions such as:
-
Hydrogen bonds: The nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors.
-
Hydrophobic interactions: The carbon atoms of the pyrazole ring can participate in hydrophobic interactions.
-
Pi-stacking: The aromatic pyrazole ring can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
-
-
Cluster Analysis: The docked_poses.pdbqt file may contain multiple binding modes. Clustering these poses based on their root-mean-square deviation (RMSD) can help identify the most populated and likely binding conformations.
Protocol 4: Validation of the Docking Protocol
A crucial step to ensure the trustworthiness of your docking protocol is to perform a re-docking experiment if a co-crystallized ligand is available.[20][21][22]
Step-by-Step Methodology:
-
Obtain the Co-crystallized Ligand: If your protein structure was solved with a bound ligand, extract this ligand and save it as a separate file.
-
Prepare the Co-crystallized Ligand: Prepare this ligand using the same protocol as your test ligands.
-
Re-dock the Ligand: Dock the co-crystallized ligand back into the protein's binding site using your established protocol.
-
Calculate RMSD: Calculate the RMSD between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[11][20][23]
Caption: Workflow for validating a molecular docking protocol.
Part 4: Data Presentation and Interpretation
Summarizing Docking Results
Quantitative data from docking studies should be presented in a clear and concise table for easy comparison.
| Ligand ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Pyrazole-001 | -8.5 | Tyr123, Phe234, Asp156 | 2 | 5 |
| Pyrazole-002 | -7.9 | Tyr123, Leu201, Asp156 | 1 | 6 |
| Pyrazole-003 | -9.2 | Tyr123, Phe234, Arg189 | 3 | 4 |
| Control | -7.5 | Tyr123, Asp156 | 1 | 4 |
Interpreting the Results
-
Binding Affinity: A lower binding affinity score generally suggests a more favorable interaction.[12] In the table above, Pyrazole-003 shows the most promising binding affinity.
-
Interaction Analysis: The types and number of interactions provide mechanistic insights into the binding. The presence of multiple hydrogen bonds and hydrophobic interactions with key active site residues strengthens the confidence in a predicted binding mode. For example, the consistent interaction with Tyr123 and Asp156 across multiple ligands suggests these residues are crucial for binding.
-
Comparison with Controls: Always include a known inhibitor or the native ligand as a positive control. If your pyrazole derivatives show better or comparable docking scores and interaction patterns than the control, they are promising candidates for further investigation.
Conclusion
Computational docking is a powerful and cost-effective tool in the modern drug discovery pipeline. When applied to privileged scaffolds like pyrazoles, it can significantly accelerate the identification and optimization of novel therapeutic agents. This guide has provided a comprehensive, step-by-step protocol for conducting and validating molecular docking studies of pyrazole ligands. By adhering to these best practices, researchers can generate reliable and insightful data to guide their drug discovery efforts. However, it is imperative to remember that in silico predictions must always be validated through experimental assays to confirm their biological activity.[24]
References
-
Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
The Pique Lab. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners [Video]. YouTube. Retrieved from [Link]
-
Bhandare, R. R., & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]
-
Siddiqi, M. H., et al. (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [Link]
-
Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]
-
Kumar, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Advances. Retrieved from [Link]
-
Dr. Agbaje. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. Retrieved from [Link]
-
Bioinformatics Online. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. Retrieved from [Link]
-
Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]
-
Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Shafi, S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
-
Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Letters in Drug Design & Discovery. Retrieved from [Link]
-
The Bioinformatics Coach. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
-
Forli, S., et al. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved from [Link]
-
Schrödinger. (n.d.). Glide. Retrieved from [Link]
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]
-
Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
-
University of Delaware. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation. This crucial process can enhance... [Image]. Retrieved from [Link]
-
Ignited Minds Journals. (2022, October 15). A review on Chemistry and Therapeutic effect of Pyrazole. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]
-
ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
Bioinformatics Online. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
-
Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. Retrieved from [Link]
-
TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]
-
Frontiers. (n.d.). Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Jerome, S., & Friesner, R. A. (n.d.). Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. ChemRxiv. Retrieved from [Link]
-
Kellenberger, E., et al. (2021). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Reddit. (2024, March 22). Need help with molecular docking results interpretation. Retrieved from [Link]
-
Galaxy Training!. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. A review on Chemistry and Therapeutic effect of Pyrazole [ignited.in]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. GIL [genomatics.net]
- 14. youtube.com [youtube.com]
- 15. schrodinger.com [schrodinger.com]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. scotchem.ac.uk [scotchem.ac.uk]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. echemi.com [echemi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Impurity Control for 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
[1]
Topic: Troubleshooting the nucleophilic ring-opening of 1,6-dioxaspiro[2.5]octane with 4-chloropyrazole. Target Molecule: 4-[(4-chloro-1H-pyrazol-1-yl)methyl]tetrahydro-2H-pyran-4-ol (MW: 216.66).[1] Context: Critical intermediate synthesis for JAK/kinase inhibitors (e.g., structural analogs in the Ritlecitinib/Tofacitinib class).[1]
Module 1: The Reaction Landscape
This synthesis relies on the regioselective nucleophilic attack of 4-chloropyrazole on the strained epoxide ring of 1,6-dioxaspiro[2.5]octane (derived from tetrahydro-4H-pyran-4-one).[1] While 4-chloropyrazole is a symmetric nucleophile (eliminating N1 vs. N2 regioselectivity issues), the reaction is highly sensitive to moisture and base strength, leading to a specific profile of side products.[1]
Reaction Pathway & Impurity Map
Figure 1: Mechanistic pathway showing the competition between the desired N-alkylation and the parasitic hydrolysis (Impurity A) or over-alkylation (Impurity B).[1]
Module 2: Troubleshooting Guide (Q&A)
Category 1: Yield & Conversion Issues
Q: Why is my reaction stalling at 60-70% conversion, even with excess pyrazole? Diagnosis: This is typically a Basicity vs. Solubility mismatch .[1]
-
The Cause: 4-chloropyrazole (
) requires a base strong enough to deprotonate it effectively to generate the pyrazolate anion, which is the active nucleophile.[1] If you are using a weak base (e.g., ) in a solvent where the inorganic salt is insoluble (like pure MeCN), the effective concentration of the anion is too low.[1] -
The Fix:
-
Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.05 eq).[1] It is soluble in organic solvents and sufficiently basic.
-
Phase Transfer: If sticking to Carbonates, add 18-Crown-6 or use Cs2CO3 in DMF to boost solubility.[1]
-
Temperature: Increase temperature to 60–80°C, but monitor for Impurity B.
-
Q: I see a large peak at roughly MW 132 in LC-MS. What is it? Diagnosis: This is Impurity A (The Diol) —4-(hydroxymethyl)tetrahydro-2H-pyran-4-ol.[1]
-
The Cause: Moisture ingress. The spiro-epoxide is highly strained and electrophilic. Hydroxide ions (generated from trace water + base) are smaller and harder nucleophiles than the pyrazolate, reacting faster with the epoxide.[1]
-
The Fix:
Category 2: Impurity Profile
Q: I have a side product at [M+H]+ ~344. It tracks with the product peak. Diagnosis: This is Impurity B (Quaternary Ammonium Salt) .[1]
-
Mechanism: The product contains a pyrazole ring with one remaining lone pair on N2. If the reaction runs too long, too hot, or with a large excess of epoxide, the product attacks a second molecule of epoxide.[1]
-
The Fix:
-
Stoichiometry: Use a slight excess of 4-chloropyrazole (1.1 eq) relative to the epoxide, rather than excess epoxide.
-
Endpoint Control: Quench the reaction immediately upon consumption of the epoxide. Do not let it "cook" overnight if conversion is complete.
-
Q: Can I use Methanol or Ethanol to improve solubility? Diagnosis: Absolutely Not.
Module 3: Analytical Fingerprinting
Use this table to identify peaks in your crude LC-MS trace.
| Compound | Identity | Theoretical m/z [M+H]+ | Chlorine Pattern | Retention Time (Relative) |
| Target | 4-[(4-chloropyrazol-1-yl)methyl]oxan-4-ol | 217.1 | 3:1 (35Cl/37Cl) | 1.00 (Ref) |
| Impurity A | Spiro-epoxide Hydrolysis (Diol) | 133.1 | None | ~0.3 (Polar) |
| Impurity B | Bis-alkylated Quat.[1] Salt | 345.2 | 3:1 | ~1.2 (Broad) |
| Impurity D | Unreacted 4-chloropyrazole | 103.0 | 3:1 | ~0.5 |
| Impurity E | 4-methylene-oxane (Elimination) | 99.1 | None | ~1.5 (Non-polar) |
Module 4: Validated Synthetic Protocol
Objective: Synthesis of this compound with <5% Diol impurity.
Reagents
-
4-Chloro-1H-pyrazole: 1.1 equiv.[1]
-
DBU: 1.05 equiv.
-
Acetonitrile (Anhydrous): 10 Volumes (relative to epoxide mass).[1]
Step-by-Step Workflow
-
Nucleophile Formation:
-
Charge a dried reactor with 4-chloropyrazole (1.1 eq) and Anhydrous MeCN (5 Vol).
-
Add DBU (1.05 eq) dropwise at 20°C.[1]
-
Checkpoint: Stir for 15 minutes. The solution typically turns clear or slightly yellow as the pyrazolate anion forms.
-
-
Epoxide Addition:
-
Dissolve 1,6-dioxaspiro[2.5]octane (1.0 eq) in Anhydrous MeCN (5 Vol).
-
Add the epoxide solution to the reactor slowly over 30 minutes.
-
Critical: Maintain internal temperature <30°C to prevent exotherms that favor polymerization.
-
-
Reaction:
-
Workup:
-
Purification:
-
Recrystallization is often possible from EtOAc/Heptane due to the high crystallinity of the pyrazole-alcohol.
-
Alternatively, flash chromatography (0-5% MeOH in DCM).[1]
-
References
-
Pfizer Inc. (2019).[1] Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [1]
-
Pfizer Inc. (2012).[1] Pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization Patent WO2012069948. [1]
-
Lyalin, B. V., et al. (2008).[1][3] Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry.
-
SynThink Chemicals. (n.d.).[1] Ritlecitinib EP Impurities & USP Related Compounds.
Sources
Improving yield of Knorr pyrazole synthesis
An in-depth guide to navigating the complexities of the Knorr pyrazole synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a foundational organic reaction that forms a pyrazole ring system.[1][2] It involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine or a hydrazine derivative.[3][4][5] The reaction is typically facilitated by an acid catalyst and proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[6][7]
Q2: What is the underlying mechanism of the reaction?
The mechanism begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4] Under acidic conditions, a carbonyl oxygen is protonated, which activates the carbonyl carbon for this attack.[8] This initial condensation forms a hydrazone intermediate after the elimination of a water molecule.[3][9] The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, leading to a cyclic intermediate (a hydroxylpyrazolidine).[10] Subsequent dehydration (loss of a second water molecule) results in the formation of the final aromatic pyrazole product.[3][6]
Q3: Why is regioselectivity a common issue in this synthesis?
Regioselectivity becomes a critical challenge when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[7][11] The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to the formation of two distinct constitutional isomers (regioisomers).[11][12] Controlling which isomer is formed is often crucial, as different regioisomers can possess vastly different biological activities.[11]
Q4: What are some common applications of pyrazoles synthesized via the Knorr method?
The pyrazole nucleus is a significant pharmacophore in medicinal chemistry.[1][7] Compounds synthesized using the Knorr method are integral to numerous therapeutic agents, including the anti-inflammatory drug Celecoxib and the analgesic Antipyrine.[13] The versatility of the synthesis allows for the creation of a wide array of substituted pyrazoles used in drug discovery, agrochemicals, and material science.[12][14]
Visualizing the Core Mechanism
The following diagram illustrates the generally accepted pathway for the Knorr pyrazole synthesis, highlighting the key intermediates.
Caption: A decision-making workflow for troubleshooting low yields.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
When using unsymmetrical 1,3-dicarbonyls, achieving high regioselectivity is paramount for synthesizing the desired target molecule.
Q: My reaction produces a nearly 1:1 mixture of two regioisomers. How can I favor the formation of one over the other?
A: A mixture of isomers occurs when the two carbonyl groups of the dicarbonyl compound have similar reactivity. [11]Selectivity can be enhanced by leveraging subtle differences in steric and electronic properties through careful selection of reaction conditions.
-
Steric and Electronic Control: The initial attack of the hydrazine is directed by both steric hindrance and the electrophilicity of the carbonyl carbons. [11]For example, in a β-ketoester, the ketone carbonyl is generally more reactive (more electrophilic) than the ester carbonyl, directing the initial condensation to that site. [9]* Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve the regioselective formation of certain pyrazole isomers compared to standard solvents like ethanol. [11]These solvents can modulate the reactivity of the reactants through hydrogen bonding.
-
pH Control: The pH of the reaction can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile, thereby affecting the regiochemical outcome. [11]Under basic conditions, the more nucleophilic nitrogen tends to attack first. [11]
Key Factors Influencing Regioselectivity
Caption: Primary factors that govern the regiochemical outcome.
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes experimental data demonstrating how solvent choice can dramatically influence the ratio of regioisomers produced.
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | 1:1.1 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Hexafluoroisopropanol (HFIP) | >99:1 | |
| 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | 1:1.2 | |
| 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Hexafluoroisopropanol (HFIP) | >99:1 |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazolone from a β-Ketoester
This protocol is adapted from a standard procedure for synthesizing 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one. [3]
-
Reaction Setup: In a 20-mL vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (1 equivalent) and phenylhydrazine (2 equivalents).
-
Solvent and Catalyst Addition: Add 1-propanol as the solvent (approx. 1 mL per mmol of ketoester) and 3-4 drops of glacial acetic acid as the catalyst.
-
Heating: Heat the mixture with stirring to approximately 100°C using a hot plate.
-
Monitoring: After 1 hour, monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to check for the consumption of the ethyl benzoylacetate starting material. Continue heating until the starting material is consumed.
-
Product Isolation: While the solution is still hot, add water (approx. 3-4 mL per mL of propanol) with stirring to induce precipitation.
-
Cooling and Filtration: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring, then cool further in an ice bath for 30 minutes.
-
Washing and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry completely.
-
Analysis: Determine the mass of the product to calculate the percent yield and characterize it using methods such as melting point determination and spectroscopy.
References
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 17, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
- Method of preparation of the pyrazoles. (n.d.). Google Patents.
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 17, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved February 17, 2026, from [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved February 17, 2026, from [Link]
-
FlowSyn™ Application Note 3: Knorr Pyrazole Synthesis. (n.d.). Interchim. Retrieved February 17, 2026, from [Link]
-
A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved February 17, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 17, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved February 17, 2026, from [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved February 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Poor Cell Permeability of Heterocyclic Drugs
Welcome to the Advanced Drug Discovery Support Center. Subject: Troubleshooting & Optimization of Heterocyclic Compound Permeability Audience: Medicinal Chemists, DMPK Scientists, and Formulation Specialists
Overview: The Heterocycle Paradox
Nitrogen-based heterocycles (pyridines, pyrimidines, indoles, imidazoles) form the backbone of >60% of FDA-approved drugs. However, they present a distinct physicochemical challenge:
-
High Polarity: Exposed hydrogen bond donors (HBD) and acceptors (HBA) create strong solvation shells (water drag) that hinder passive diffusion.
-
Efflux Susceptibility: Heterocyclic motifs are frequent substrates for P-glycoprotein (P-gp) and BCRP transporters.
-
The Solubility-Permeability Trade-off: Modifications that improve solubility (e.g., introducing basic amines) often kill permeability by increasing ionization at physiological pH.
This guide provides a modular workflow to diagnose, chemically optimize, and formulate around these barriers.
Module 1: Diagnostic Workflow (Root Cause Analysis)
Is it a permeability issue, a solubility issue, or metabolic instability?
Before altering the chemical scaffold, you must isolate the failure mode. A compound failing a cell-based potency assay (e.g., cellular IC50 >> biochemical IC50) requires immediate Triage.
Diagnostic Decision Tree
Use the following logic flow to determine the next experimental step.
Figure 1: Triage workflow to isolate the cause of poor cellular potency. Note that PAMPA isolates passive diffusion, while Caco-2 accounts for active transport.
Module 2: Chemical Optimization Strategies
The "MedChem" Fix: Modifying the Scaffold
If Module 1 confirms poor passive permeability (PAMPA failure), use these structural modifications.
Strategy A: Molecular Chameleonicity (Intramolecular Hydrogen Bonding)
Large heterocyclic drugs (MW > 500, "Beyond Rule of 5") can achieve permeability by forming dynamic Intramolecular Hydrogen Bonds (IMHBs). This "hides" polar groups from the lipid membrane interior while exposing them in aqueous media for solubility.
-
Mechanism: A donor (e.g., Amide NH) bonds with an internal acceptor (e.g., Pyridine N, Ether O) to close the conformation.
-
Metric: Monitor EPSA (Exposed Polar Surface Area) rather than TPSA. EPSA is measured via Supercritical Fluid Chromatography (SFC).
Strategy B: Electronic Tuning of Basicity
Highly basic heterocycles (pKa > 8) are protonated at pH 7.4, preventing membrane crossing.
-
The Fix: Reduce basicity to bring pKa closer to 6–7.
-
Technique: Introduce electron-withdrawing groups (EWGs) like Fluorine adjacent to the basic nitrogen.
| Modification | Effect on Pyridine pKa | Permeability Impact |
| Unsubstituted Pyridine | ~5.2 | Baseline |
| 2-Amino-pyridine | ~6.9 | Decreased (more ionized) |
| 2-Amino-3-Fluoro-pyridine | ~3.5 | Increased (Neutral at pH 7.4) |
| 2-Methoxy-pyridine | ~3.3 | Increased (Lipophilic) |
Module 3: Formulation & Prodrugs
The "Delivery" Fix: When the Chemistry is Locked
If the pharmacophore cannot be altered without losing potency, use these delivery strategies.
1. Prodrug Strategy: Masking Polarity
Convert polar HBDs into lipophilic groups that are cleaved intracellularly by esterases.
-
Carboxylic Acids: Convert to Ethyl or Isopropyl esters.
-
Amides/Amidines: Convert to carbamates or use the "Double Prodrug" approach (e.g., Valacyclovir).
2. The Solubility-Permeability Interplay
Warning: Increasing solubility using cyclodextrins (CD) or surfactants can decrease permeability.[1]
-
Why? Permeability depends on the free fraction of the drug.[1] If 99% of your drug is trapped inside a cyclodextrin cavity, it cannot diffuse through the membrane.
-
Troubleshooting: If you add 10% HP-β-CD and solubility goes up 100x but cellular potency stays flat, you have trapped your drug. Action: Titrate CD concentration down to the minimum required for assay detection.
Module 4: Experimental Protocols
Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)
Standard Operating Procedure for Heterocycles
Objective: Assess passive transcellular permeability. Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE.
-
Lipid Solution: 1% (w/v) Lecithin in Dodecane.
Step-by-Step:
-
Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Critical: Wait 5 mins for solvent evaporation.
-
Loading:
-
Add 150 µL of Compound Solution to Donor wells.
-
Add 300 µL of PBS (pH 7.[2]4) to Acceptor wells.
-
-
Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound in both compartments using LC-MS/MS.
-
Calculation:
(Where A = filter area, t = time)
Protocol B: P-gp Efflux Inhibition Assay (Caco-2)
Validating Efflux Susceptibility
Objective: Confirm if P-gp is pumping your drug out. Inhibitor: Verapamil (First generation) or Zosuquidar (Third generation/Specific).
Workflow:
-
Control Arm: Run standard Caco-2 transport (Apical -> Basolateral and Basolateral -> Apical). Calculate Efflux Ratio (ER).[3]
-
Inhibition Arm: Pre-incubate cells with 100 µM Verapamil for 30 mins.
-
Transport: Run the assay again in the presence of 100 µM Verapamil.
-
Interpretation:
-
If ER drops from >2.0 to ~1.0 with Verapamil, your compound is a P-gp substrate.
-
FAQ: Troubleshooting Common Issues
Q1: My compound precipitates in the PAMPA donor well. What now?
-
Answer: Heterocycles often "crash out" at pH 7.4.
-
Check the UV/LC-MS signal of the donor well at
. If it's <80% of , you have precipitation or non-specific binding. -
Fix: Add 20% Methanol or Acetonitrile to the buffer (Cosolvent PAMPA). While less physiologic, it keeps the drug in solution to measure intrinsic permeability.
-
Q2: PAMPA shows high permeability, but Caco-2 shows zero. Why?
-
Answer: This is the classic signature of Efflux . PAMPA has no transporters; it only measures passive diffusion. Caco-2 has active P-gp pumps. If PAMPA is high and Caco-2 is low, your drug is likely being actively pumped out of the cell. See Protocol B.
Q3: Can I use TPSA to predict permeability for my macrocyclic heterocycle?
-
Answer: No. TPSA (Topological PSA) assumes a rigid, open conformation. Large heterocycles fold in lipids (Chameleonicity). Use EPSA (Exposed PSA) or 3D-PSA calculated on molecular dynamics snapshots in a low-dielectric medium.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Matsson, P., & Kihlberg, J. (2017). How to Design Permeable Macrocycles: The Importance of Chameleonicity. Journal of Medicinal Chemistry.
-
Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay and Its Implications in Formulation Design. Molecular Pharmaceutics.
-
Waugh, W. J., et al. (2001). Permeability transport of heterocyclic drugs in Caco-2 cells: P-gp inhibition assays. Journal of Pharmaceutical Sciences.
Sources
Validation & Comparative
Comparative Cross-Reactivity Profiling of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol: A Guide for Preclinical Drug Development
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and its presence in numerous FDA-approved drugs.[1] This five-membered heterocyclic ring is particularly prominent in the development of protein kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and inflammatory diseases.[2][3][4][5] Kinase inhibitors containing the pyrazole motif, such as the JAK1/2 inhibitor Ruxolitinib and the BRAF inhibitor Encorafenib, have demonstrated significant clinical success.[1]
This guide introduces a comprehensive, multi-tiered strategy for the cross-reactivity profiling of a novel investigational compound, 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol , hereafter referred to as Compound X . The objective of this document is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the selectivity of new chemical entities. Early and thorough cross-reactivity profiling is not merely a regulatory hurdle; it is a critical step in drug discovery that de-risks clinical development by identifying potential off-target liabilities that could lead to toxicity.[6] Furthermore, it can uncover unexpected polypharmacology, revealing new therapeutic opportunities for the compound.[7]
To establish a meaningful benchmark, the profiling strategy for Compound X will be presented in direct comparison to two well-characterized, FDA-approved drugs that also feature the pyrazole scaffold but possess distinct primary targets:
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), used in the treatment of myelofibrosis and other myeloproliferative neoplasms.[8]
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely used as an anti-inflammatory agent.[9][10]
By comparing the selectivity profile of Compound X against these established drugs, we can gain a deeper understanding of its therapeutic window and potential mechanisms of action. This guide will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A successful profiling campaign does not rely on a single experiment but rather integrates data from computational, biochemical, and cellular assays. This tiered approach allows for hypothesis generation, experimental validation, and physiological confirmation, providing a holistic view of a compound's selectivity.
Tier 1: In Silico Profiling - The Predictive Foundation
Expertise & Experience: The initial step in any modern selectivity assessment is computational. In silico methods offer a rapid and cost-effective means to scan the vast landscape of the human proteome, generating initial hypotheses about potential on- and off-targets.[11] This predictive approach allows for the intelligent design of subsequent, more resource-intensive experimental assays. We employ a dual strategy, combining structure-based and ligand-based approaches to maximize predictive power.[12]
Experimental Protocol: In Silico Target Prediction
-
Structure-Based Virtual Screening (SBVS):
-
Principle: This method computationally "docks" the 3D structure of Compound X into the crystal structures of hundreds of proteins, primarily kinases, to predict binding affinity.[12]
-
Step 1: Obtain a high-quality 3D conformer of Compound X using computational chemistry software (e.g., MOE, Schrödinger).
-
Step 2: Compile a virtual library of protein structures. For kinase profiling, this would include representative crystal structures from each branch of the human kinome.
-
Step 3: Utilize a molecular docking program (e.g., AutoDock, GOLD) to systematically screen Compound X against the protein library. The software calculates a "docking score," which estimates the binding energy.[11]
-
Step 4: Rank the potential targets based on their docking scores. Proteins with the most favorable scores are considered high-priority candidates for experimental validation.
-
-
Ligand-Based Similarity Searching:
-
Principle: This approach operates on the principle of "guilt-by-association": molecules with similar chemical structures are likely to have similar biological targets.
-
Step 1: Generate a chemical fingerprint (a digital representation of the molecule's structure) for Compound X.
-
Step 2: Screen large chemical databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity to Compound X.[13]
-
Step 3: Analyze the known biological activities of the most similar compounds. If a significant number of similar compounds are known to inhibit a particular target, that target becomes a predicted hit for Compound X.
-
Authoritative Grounding: The use of computational methods to predict kinase inhibitor binding profiles has been shown to be a valuable tool in streamlining the drug development process.[14]
Data Presentation & Visualization: The output of this tier is a prioritized list of potential off-targets. This allows for the rational selection of proteins to include in more focused downstream biochemical assays.
Caption: In Silico Profiling Workflow.
Tier 2: In Vitro Biochemical Profiling - The Quantitative Screen
Expertise & Experience: Following computational predictions, the next logical step is a broad, unbiased experimental screen. For potential kinase inhibitors, large-panel biochemical assays are the industry standard.[15] Services like KINOMEscan® utilize a competition binding assay format that measures the ability of a compound to displace a ligand from the active site of hundreds of kinases.[16] This method is highly sensitive, quantitative, and independent of ATP concentration, providing true thermodynamic binding affinities (Kd values).[16][17] This is a crucial distinction from activity-based assays, as it can identify binders to both active and inactive kinase conformations.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Prepare high-purity stock solutions of Compound X, Ruxolitinib, and Celecoxib in DMSO at a concentration of 10 mM.
-
Assay Execution (Performed by Service Provider):
-
Principle: An immobilized active-site directed ligand is bound to a solid support (e.g., beads). Kinases from a broad panel are individually incubated with the ligand-bound beads. The test compound is added in solution. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase remaining in solution is then quantified.
-
Step 1: The test compound is incubated with a panel of over 450 human kinases.[18]
-
Step 2: The amount of each kinase that does not bind to the immobilized ligand is measured, typically via quantitative PCR (qPCR) of a DNA tag fused to each kinase.
-
Step 3: The results are reported as either percent inhibition at a single concentration (e.g., 1 µM) or as a quantitative dissociation constant (Kd) from an 11-point dose-response curve.
-
Authoritative Grounding: Large-scale kinome profiling is essential for understanding the selectivity of kinase inhibitors and has become a standard tool in drug discovery, supporting numerous investigational new drug (IND) filings.[18][19]
Data Presentation & Visualization: The data should be summarized in a table for direct comparison. A selectivity score (S-score) can be calculated to quantify the selectivity of a compound. For instance, S(10) represents the number of kinases inhibited by more than 90% at a given concentration. A lower S-score indicates higher selectivity.
Table 1: Comparative Kinome Profiling Data (Hypothetical)
| Target | Compound X (Kd, nM) | Ruxolitinib (Kd, nM) | Celecoxib (Kd, nM) | Comments |
| JAK1 | >10,000 | 10 | >10,000 | Ruxolitinib on-target activity confirmed. |
| JAK2 | >10,000 | 5 | >10,000 | Ruxolitinib on-target activity confirmed. |
| COX-2 | >10,000 | >10,000 | 40 | Celecoxib on-target activity confirmed. |
| Kinase A | 50 | 5,000 | >10,000 | Potential primary target for Compound X. |
| Kinase B | 250 | 800 | >10,000 | Potential off-target for Compound X. |
| Kinase C | 8,000 | 150 | >10,000 | Known off-target for Ruxolitinib. |
| Selectivity Score (S(35) @ 1µM) | 2 | 8 | 0 | Compound X shows high selectivity in this hypothetical screen. |
The most effective visualization for this data is a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of a compound's selectivity profile.
Caption: KINOMEscan® Biochemical Profiling Workflow.
Tier 3: Cellular Profiling - Confirmation in a Physiological Context
Expertise & Experience: A compound that binds to a purified protein in vitro may not necessarily engage that same target inside a living cell due to factors like cell permeability, efflux pumps, or the protein's native conformation and complex partners. Therefore, confirming target engagement in a cellular context is a critical validation step.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[20] To complement target-specific validation, we also use high-content phenotypic screening to obtain an unbiased, global view of the compound's impact on cell health and morphology, which can reveal unexpected off-target effects.[21][22]
Methodology 1: Cellular Thermal Shift Assay (CETSA)
Trustworthiness: CETSA is a label-free method that measures the physical interaction between a drug and its target protein in intact cells or tissues, making it a highly reliable indicator of target engagement.[20][23]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the predicted "Kinase A" target) to ~80% confluency. Treat cells with Compound X (e.g., at 1x, 10x, and 100x the biochemical Kd) or vehicle (DMSO) for 1-2 hours at 37°C.[24]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[25]
-
Cell Lysis: Lyse the cells via rapid freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to release the cellular proteins.[24]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[24]
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize protein concentration across all samples. Analyze the abundance of the target protein (e.g., "Kinase A") and a loading control (e.g., GAPDH) in the soluble fraction by Western Blot.
-
Data Interpretation: A positive result is observed as a shift in the melting curve to a higher temperature in the presence of the compound, indicating that the compound has bound to and stabilized the target protein.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Methodology 2: Phenotypic Screening (High-Content Imaging)
Experimental Protocol: High-Content Phenotypic Screen
-
Cell Plating: Plate a well-characterized cell line (e.g., U2OS) in multi-well imaging plates (e.g., 384-well).
-
Compound Treatment: Treat cells with Compound X, Ruxolitinib, Celecoxib, and a panel of reference compounds with known mechanisms of action at multiple concentrations for 24-48 hours.
-
Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi apparatus, and RNA.
-
Imaging: Acquire multi-channel fluorescence images of the cells using an automated high-content imaging system.
-
Image Analysis: Use specialized software to segment the images into individual cells and extract hundreds of morphological features (e.g., size, shape, texture, intensity) from each channel.
-
Data Analysis: Use machine learning algorithms to compare the morphological profile of Compound X to the profiles of the reference compounds. Clustering compounds with similar profiles suggests a shared mechanism of action.
Caption: Phenotypic Screening Workflow.
Conclusion: Building a Comprehensive Selectivity Profile
The characterization of a novel chemical entity like This compound requires a rigorous, multi-faceted approach to selectivity profiling. A strategy that begins with broad, predictive in silico methods, transitions to quantitative in vitro biochemical screening, and culminates in physiological validation with cell-based assays provides the highest degree of confidence.
By integrating data from all three tiers, a researcher can build a comprehensive profile that not only confirms the intended on-target activity but also uncovers potential off-target interactions. Comparing this profile to well-established drugs like Ruxolitinib and Celecoxib provides crucial context, helping to predict a new compound's potential therapeutic index and guide its path through preclinical and clinical development. This structured, evidence-based approach is fundamental to the principles of modern drug discovery, ensuring that only the most promising and well-characterized candidates advance toward the clinic.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]
-
Ruxolitinib - LiverTox. NCBI Bookshelf. [Link]
-
Phenotypic Screening AI & Morphological Profiling. Ardigen. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Advanced Flow Cytometry Applications for Antibody, Small Molecule and Phenotypic Screening Pub Review. Sartorius. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
-
The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. PharmaFeatures. [Link]
-
Phenotypic Screening Transforms Small Molecule Discovery. Biocompare.com. [Link]
-
AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors. PMC. [Link]
-
Phenotypic Screening of Small Molecule Libraries by High Throughput Cell Imaging. Harvard. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]
-
KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]
-
Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex). HSS. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. PMC. [Link]
-
Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases. PMC. [Link]
-
Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase. MDPI. [Link]
-
Cross-Reactivity Assessment. Creative Diagnostics. [Link]
-
The Janus kinase inhibitor Ruxolitinib reduces HIV replication in human macrophages and ameliorates HIV encephalitis in a murine model. PMC. [Link]
-
Comparing the Value of Data Visualization Methods for Communicating Harms in Clinical Trials. Epidemiologic Reviews | Oxford Academic. [Link]
-
The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. Frontiers. [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 13. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]
- 14. AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. technologynetworks.com [technologynetworks.com]
- 17. ambitbio.com [ambitbio.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pelagobio.com [pelagobio.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. biocompare.com [biocompare.com]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Phenotypic Screening AI & Morphological Profiling | Ardigen [ardigen.com]
Comparative Efficacy Analysis of Novel JAK2 Inhibitor 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
A Guide for Researchers in Kinase Drug Discovery
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive comparative analysis of the novel, hypothetical compound 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol (designated as Compound X ) against established Janus Kinase 2 (JAK2) inhibitors. We will explore the scientific rationale behind the experimental design for evaluating its efficacy, detail robust protocols for in vitro and in vivo assessment, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel kinase inhibitors.
Introduction: The Rationale for Targeting JAK2 and the Emergence of Novel Inhibitors
The Janus Kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling of multiple cytokines and growth factors. Dysregulation of the JAK2 signaling pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. The discovery of the activating JAK2 V617F mutation in the majority of MPN patients has propelled the development of targeted inhibitors.
While several JAK2 inhibitors have received regulatory approval, the quest for novel agents with improved selectivity, potency, and safety profiles remains a significant endeavor in medicinal chemistry. This guide focuses on a systematic approach to evaluating the efficacy of a novel chemical entity, Compound X , in comparison to the well-characterized JAK2 inhibitor, Ruxolitinib.
Comparative Compounds: A Snapshot
For a meaningful efficacy comparison, it is crucial to select appropriate reference compounds. In this guide, we will compare the hypothetical Compound X with a well-established JAK2 inhibitor.
| Compound | Target(s) | Known Potency (IC50) | Key Characteristics |
| Compound X | Hypothetical JAK2 inhibitor | To be determined | Novel chemical scaffold |
| Ruxolitinib | JAK1/JAK2 | ~3 nM for both | Approved for myelofibrosis and polycythemia vera; serves as a benchmark |
Experimental Workflow for Efficacy Comparison
A multi-tiered approach is essential for the comprehensive evaluation of a novel inhibitor. The workflow should progress from initial biochemical assays to cell-based and, ultimately, in vivo models to provide a holistic view of the compound's potential.
Figure 1: A tiered experimental workflow for the evaluation of a novel kinase inhibitor.
Step 1: In Vitro Biochemical Potency Assessment
Rationale: The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of JAK2. This provides a fundamental measure of its potency (IC50).
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated peptide substrate (e.g., Ulight-JAK-1tide)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu-PY20)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Compound X and Ruxolitinib (as a positive control) serially diluted in DMSO.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Add 2 µL of serially diluted compound or DMSO (vehicle control) to the wells.
-
Add 4 µL of a solution containing the JAK2 enzyme and the Ulight-peptide substrate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Eu-PY20 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm).
-
Plot the HTRF ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Step 2: Cellular Target Engagement and Pathway Inhibition
Rationale: Moving into a cellular context is critical to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. We will assess the inhibition of JAK2-mediated phosphorylation of its downstream substrate, STAT3.
Protocol: In-Cell Western Assay for Phospho-STAT3
-
Cell Line: Use a human cell line endogenously expressing the JAK2 V617F mutation, such as HEL 92.1.7.
-
Procedure:
-
Seed HEL 92.1.7 cells in a 96-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with serially diluted Compound X or Ruxolitinib for 2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with primary antibodies against phospho-STAT3 (pY705) and total STAT3 or a housekeeping protein (e.g., GAPDH).
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both phospho-STAT3 and the normalization protein.
-
Calculate the normalized phospho-STAT3 signal.
-
Plot the normalized signal against the log of the inhibitor concentration to determine the cellular IC50.
-
Step 3: Kinase Selectivity Profiling
Rationale: Off-target effects are a major cause of toxicity. Assessing the selectivity of Compound X against a panel of other kinases is crucial for predicting its safety profile.
Protocol: KinomeScan™ (or similar commercial service)
-
Methodology: This is typically outsourced to a specialized provider. The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant human kinases (e.g., >400). The binding of the compound to each kinase is measured as a percentage of control.
-
Data Interpretation:
-
A lower percentage of control indicates stronger binding.
-
The results will reveal the selectivity profile of Compound X . A highly selective compound will bind to a limited number of kinases, while a non-selective compound will show significant binding to many.
-
This data is critical for understanding potential off-target liabilities and for guiding further optimization.
-
In Vivo Efficacy Assessment
Rationale: To evaluate the therapeutic potential of Compound X , its efficacy must be tested in a relevant animal model of a JAK2-driven disease.
Protocol: JAK2 V617F-Driven Murine Model of Myeloproliferative Neoplasm
-
Model: A bone marrow transplant model where recipient mice are irradiated and then reconstituted with bone marrow cells transduced with a retrovirus expressing human JAK2 V617F.
-
Procedure:
-
Induce the MPN phenotype in the mice.
-
Once the disease is established (e.g., elevated hematocrit, splenomegaly), randomize the mice into treatment groups:
-
Vehicle control
-
Ruxolitinib (at a clinically relevant dose)
-
Compound X (at one or more doses)
-
-
Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Monitor key disease parameters throughout the study:
-
Complete blood counts (CBCs)
-
Spleen size and weight at the end of the study
-
Phospho-STAT3 levels in peripheral blood or spleen tissue as a pharmacodynamic marker.
-
-
At the end of the study, perform histological analysis of the spleen and bone marrow.
-
-
Data Analysis and Expected Outcomes:
-
A successful compound will show a significant reduction in hematocrit and spleen size compared to the vehicle control.
-
The efficacy of Compound X will be directly compared to that of Ruxolitinib.
-
The pharmacodynamic analysis will confirm target engagement in vivo.
-
Data Summary and Interpretation
The data from these studies should be compiled to provide a clear comparison between Compound X and Ruxolitinib.
| Parameter | Compound X | Ruxolitinib | Interpretation |
| Biochemical IC50 (JAK2) | TBD | ~3 nM | Direct measure of potency. |
| Cellular IC50 (pSTAT3) | TBD | ~280 nM | Potency in a relevant cellular context. |
| Kinase Selectivity | TBD | Inhibits JAK1 and JAK2 | A more selective profile for JAK2 may offer a better safety margin. |
| In Vivo Efficacy (MPN model) | TBD | Reduces splenomegaly and hematocrit | Demonstrates therapeutic potential in a disease-relevant model. |
Conclusion
This guide outlines a rigorous and systematic approach for the preclinical evaluation of a novel hypothetical JAK2 inhibitor, Compound X . By following these detailed protocols, researchers can generate a comprehensive data package that allows for a direct and meaningful comparison with established inhibitors like Ruxolitinib. The ultimate goal is to identify drug candidates with superior efficacy and safety profiles for the treatment of JAK2-driven diseases.
References
-
Quintas-Cardama, A., et al. (2011). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 117(10), 2943–2951. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Koppikar, P., et al. (2012). Efficacy of the JAK2 inhibitor INCB018424 in a murine model of MPLW515L-induced thrombocytosis and myelofibrosis. Blood, 120(24), 4847–4855. [Link]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Analogs as Anticancer Agents
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of numerous therapeutic agents, with a significant number of pyrazole-containing drugs receiving FDA approval.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazole analogs, with a specific focus on their anticancer properties as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
The Significance of the Pyrazole Scaffold in Anticancer Drug Discovery
The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties.[3][4] This adaptability is crucial for optimizing interactions with biological targets and enhancing therapeutic efficacy while minimizing off-target effects.[4] In the context of cancer, pyrazole derivatives have demonstrated a broad spectrum of activities, including the inhibition of crucial signaling pathways that drive tumor growth and proliferation.[5][6] One of the most extensively studied applications of pyrazole analogs is the inhibition of protein kinases, such as EGFR.[7][8]
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Analogs as EGFR Inhibitors
To illustrate the principles of SAR in pyrazole-based anticancer agents, we will focus on a series of pyrazolo[3,4-d]pyrimidine derivatives. This class of compounds has shown significant promise as EGFR inhibitors. The following table summarizes the in vitro cytotoxic activity (IC50) of a representative series of analogs against the A549 non-small cell lung cancer cell line and their inhibitory activity against the EGFR tyrosine kinase (EGFR-TK).
| Compound ID | R1 | R2 | A549 IC50 (µM)[9] | EGFR-TK IC50 (µM)[9] |
| 1 | H | H | > 50 | > 50 |
| 2a | H | 4-OCH3-C6H4 | 15.2 | 8.5 |
| 2b | H | 4-Cl-C6H4 | 12.8 | 6.2 |
| 2c | H | 4-F-C6H4 | 10.5 | 4.1 |
| 3a | CH3 | 4-OCH3-C6H4 | 9.8 | 3.7 |
| 3b | CH3 | 4-Cl-C6H4 | 8.2 | 2.5 |
| 3c | CH3 | 4-F-C6H4 | 5.1 | 1.8 |
| Erlotinib (Standard) | - | - | 7.9 | 0.05 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends for this series of pyrazolo[3,4-d]pyrimidine analogs:
-
Importance of Substitution: The unsubstituted parent compound 1 is inactive, highlighting the necessity of substituents at the R1 and R2 positions for anticancer activity.
-
Influence of the R2 Phenyl Group: The introduction of a substituted phenyl ring at the R2 position significantly enhances activity. Electron-withdrawing groups (Cl, F) on this ring generally lead to greater potency than electron-donating groups (OCH3). For instance, compound 2c (with a fluoro substituent) is more potent than compound 2a (with a methoxy group).[9]
-
Impact of the R1 Substituent: The presence of a small alkyl group, such as a methyl group at the R1 position, further boosts the anticancer activity. This is evident when comparing the pairs 2a-c with 3a-c . In each case, the N-methylated analog exhibits a lower IC50 value, indicating higher potency.[9]
-
Synergistic Effect: The most potent compound in this series, 3c , combines the favorable features of a methyl group at R1 and a 4-fluorophenyl group at R2. This synergistic effect results in the lowest IC50 values against both the A549 cell line and the EGFR-TK enzyme.
These SAR findings underscore the critical role of specific structural modifications in optimizing the anticancer activity of pyrazole-based compounds. The electronic nature and position of substituents on the aromatic rings, as well as the nature of the substituent on the pyrazole nitrogen, are key determinants of their inhibitory potential against EGFR.
Experimental Protocols
General Synthesis of Pyrazolo[3,4-d]pyrimidine Analogs
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold typically involves a multi-step process, starting from a substituted pyrazole precursor. The following is a general synthetic route:
Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine analogs.
Step-by-Step Protocol:
-
Synthesis of the Aminopyrazole Intermediate: A β-ketonitrile is reacted with a hydrazine derivative in a suitable solvent, such as ethanol, and heated under reflux to yield the corresponding 5-aminopyrazole derivative through a cyclocondensation reaction.[10]
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The aminopyrazole intermediate is then cyclized by heating with formamide or a similar reagent to construct the pyrimidine ring, affording the pyrazolo[3,4-d]pyrimidine scaffold.[11]
-
N-Alkylation (Optional): If required, the N1 position of the pyrazole ring can be alkylated using an appropriate alkyl halide in the presence of a base.
-
Introduction of Substituents: The desired substituents at various positions of the pyrazolo[3,4-d]pyrimidine core are introduced through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, with the corresponding aryl or alkyl halides.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[15][16] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[7] Pyrazole-based inhibitors, such as the pyrazolo[3,4-d]pyrimidines discussed, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[9][17]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazole analogs.
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[15][18] Pyrazole-based inhibitors compete with ATP for binding to the catalytic site of the EGFR kinase domain, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways. This blockade of EGFR signaling leads to the inhibition of cancer cell growth and the induction of apoptosis.
Conclusion
The structure-activity relationship studies of pyrazole analogs have provided invaluable insights for the rational design of potent and selective anticancer agents. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has proven to be a highly effective framework for the development of EGFR inhibitors. Through systematic modifications of the substituents on the pyrazole and pyrimidine rings, it is possible to significantly enhance the anticancer potency of these compounds. The continued exploration of the SAR of pyrazole derivatives, coupled with a deeper understanding of their molecular targets, holds great promise for the future development of novel and more effective cancer therapies.
References
- Recent Advances in the Development of Pyrazole Deriv
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
- Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.
- Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflamm
- Detailed protocol for MTT Cell Viability and Prolifer
- MTT Cell Proliferation Assay.
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing.
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
- Cell Viability Assays. NCBI Bookshelf.
- Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling p
- Simplified schematic diagram of the EGFR signaling pathway depicting....
- Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis.
- New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and comput
- Protocol for Cell Viability Assays. BroadPharm.
- EGF/EGFR Signaling Pathway.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- EGFR inhibitors synthesis and biological assessment. Dove Medical Press.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dove Medical Press.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.
- Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine deriv
-
Synthesis of Some Pyrazolo[3][11]pyrimidine Derivatives for Biological Evaluation. Taylor & Francis Online.
Sources
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Network Viewer for NDEx [ndexbio.org]
Comparative In Vivo Validation of Pyr-21, a Novel Pyrazole-Based BTK Inhibitor
A Guide for Drug Development Professionals
Introduction
The landscape of B-cell malignancy treatment has been significantly reshaped by targeted therapies, particularly inhibitors of Bruton's tyrosine kinase (BTK), a critical node in the B-cell receptor (BCR) signaling pathway.[1][2] Pyrazole-containing compounds have emerged as a versatile scaffold for developing potent kinase inhibitors.[3][4][5] This guide presents a comprehensive framework for the in vivo validation of Pyr-21 , a novel, selective pyrazole-based BTK inhibitor.
Through a direct comparison with the established first-generation BTK inhibitor, Ibrutinib , and a structurally similar but biologically inactive analog, Pyr-Inactive , this document provides a robust methodology for assessing preclinical efficacy, target engagement, and safety. The protocols and rationale described herein are designed to provide a clear, self-validating system for decision-making in early-stage drug development.
Comparative Framework & Rationale
To rigorously evaluate the therapeutic potential of Pyr-21, a multi-faceted comparison is essential.
-
Test Article: Pyr-21: A novel pyrazole compound designed for high selectivity and potency against BTK.
-
Positive Control: Ibrutinib: The first-in-class, FDA-approved covalent BTK inhibitor, serving as the standard-of-care benchmark.[6][7] Its well-documented efficacy and safety profile provides a critical reference point.
-
Negative Control (Vehicle): The formulation buffer used to deliver the compounds, essential for isolating the specific effects of the test articles.
-
Specificity Control: Pyr-Inactive: A pyrazole analog with a minor structural modification that ablates its BTK inhibitory activity. This control is crucial for demonstrating that the observed in vivo effects are due to specific target inhibition and not off-target or compound class effects.
The choice of an appropriate animal model is paramount. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the workhorse of preclinical oncology.[8][9] For this study, a Raji cell line-derived xenograft model in NSG (NOD scid gamma) mice is selected. Raji cells, a human Burkitt's lymphoma line, exhibit constitutive BCR signaling, making them highly dependent on BTK activity and responsive to its inhibition.[10]
Signaling Pathway Context
BTK is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK is activated and proceeds to phosphorylate key substrates, most notably Phospholipase C gamma 2 (PLCγ2).[11][12] This phosphorylation event triggers a cascade involving calcium mobilization and activation of downstream pathways like NF-κB, ultimately promoting B-cell proliferation and survival.[12][13] Both Pyr-21 and Ibrutinib are designed to inhibit the kinase activity of BTK, thereby blocking this pro-survival signaling.
Figure 1: Simplified BCR signaling pathway highlighting BTK inhibition.
Experimental Design and Protocols
A well-structured experimental workflow is critical for generating reproducible and interpretable data. The following diagram outlines the key phases of the in vivo validation study.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. tandfonline.com [tandfonline.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 13. dovepress.com [dovepress.com]
Precision vs. Efficiency: A Head-to-Head Guide to Pyrazole Synthesis
Executive Summary: The Pyrazole Paradox
In drug discovery, the pyrazole ring is not just a scaffold; it is a pharmacophore found in blockbusters like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, constructing this five-membered ring presents a classic chemical paradox: Reliability vs. Precision.
While the classical Knorr synthesis is the industry workhorse for symmetrical targets, it often fails catastrophically in regiocontrol when applied to unsymmetrical substrates, yielding difficult-to-separate isomer mixtures. Conversely, [3+2] cycloadditions offer surgical precision but often require hazardous diazo intermediates.
This guide moves beyond textbook definitions to provide a stress-tested comparison of the three dominant methodologies:
-
The Workhorse: Knorr Condensation (and its modern surrogates).
-
The Sniper: [3+2] Dipolar Cycloaddition.[1]
-
The Factory: Multicomponent Reactions (MCRs).
Head-to-Head Performance Matrix
The following data aggregates performance metrics from recent process chemistry literature (2023–2025), comparing these methods on industrial viability.
| Feature | Knorr Condensation | [3+2] Cycloaddition | Multicomponent (MCR) |
| Primary Mechanism | Double Condensation | Concerted Dipolar Cycloaddition | Domino Knoevenagel/Cyclization |
| Regioselectivity | Low to Moderate (Substrate dependent) | High (Steric/Electronic control) | Moderate (Thermodynamic control) |
| Atom Economy | High (Water is often the only byproduct) | Moderate (Leaving groups often required) | Excellent (All atoms incorporated) |
| Scalability | High (Kilogram-scale friendly) | Low/Medium (Exotherm/Toxicity risks) | High (One-pot, simple workup) |
| Key Limitation | Isomer separation required for unsymmetrical targets | Hazardous precursors (Diazo/Hydrazonoyl halides) | Limited substrate scope (often specific scaffolds) |
| Best For... | Symmetrical cores, bulk manufacturing | Complex, polysubstituted cores | Library generation, Diversity-Oriented Synthesis |
Deep Dive & Experimental Protocols
Method A: The Knorr Condensation (Classical & Modern)
The Mechanism: The reaction proceeds via the nucleophilic attack of hydrazine on a 1,3-dicarbonyl system. The "Expertise" nuance here lies in the tautomeric equilibrium . The reaction outcome is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.
-
Critical Failure Point: With unsymmetrical 1,3-diketones (e.g., benzoylacetone) and substituted hydrazines (e.g., methylhydrazine), you will obtain a mixture of 1,3- and 1,5-isomers.
Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole This protocol is self-validating; the product precipitates cleanly, confirming reaction completion.
-
Setup: In a 100 mL round-bottom flask, dissolve 1-phenyl-1,3-butanedione (1.62 g, 10 mmol) in ethanol (20 mL).
-
Addition: Add methylhydrazine (0.53 mL, 10 mmol) dropwise at room temperature. Note: Slight exotherm.
-
Catalysis: Add 2 drops of glacial acetic acid (catalyst).
-
Reaction: Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to 0°C. The product often crystallizes. If not, remove solvent in vacuo and recrystallize from ethanol/water.
-
Validation: 1H NMR should show a singlet for the C4-H proton around 6.0 ppm.
Method B: The [3+2] Cycloaddition (Regiocontrol Specialist)
The Mechanism: This method bypasses the carbonyl electrophilicity issue entirely. It typically involves the reaction of a nitrilimine (generated in situ) with an alkyne.[2] Because this is a concerted orbital-controlled reaction, the steric bulk of the substituents dictates the orientation, often yielding >95:5 regioselectivity.
Protocol: Regioselective Synthesis via Hydrazonoyl Chloride Safety Note: Hydrazonoyl chlorides are skin irritants. Perform in a fume hood.
-
Precursor Generation: Dissolve N-phenylbenzohydrazonoyl chloride (2.3 g, 10 mmol) in dry DCM (30 mL).
-
Coupling: Add phenylacetylene (1.1 mL, 10 mmol).
-
Activation: Dropwise addition of Triethylamine (TEA) (1.5 mL, 11 mmol) at 0°C.
-
Mechanistic Insight: TEA mediates the dehydrohalogenation to form the reactive nitrilimine dipole in situ.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Wash with water (2 x 20 mL), dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (SiO2) is usually required to remove traces of dimerized dipole.
Method C: Multicomponent Reactions (The Green Efficiency)
The Mechanism: MCRs utilize a domino sequence.[3] For pyrano[2,3-c]pyrazoles, the reaction initiates with a Knoevenagel condensation, followed by a Michael addition and cyclization. This is the "Greenest" approach, often using water as a solvent and requiring no column chromatography.
Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles
-
Mixture: In a 50 mL flask, combine ethyl acetoacetate (10 mmol), hydrazine hydrate (10 mmol), benzaldehyde (10 mmol), and malononitrile (10 mmol).
-
Solvent/Catalyst: Add Water (20 mL) and L-Proline (10 mol%) or CuO nanoparticles (15 mg).
-
Reaction: Stir vigorously at reflux for 60 minutes.
-
Isolation: The product precipitates as a solid during the reaction.[4]
-
Purification: Simple filtration and washing with cold ethanol. No chromatography required.
Visualizing the Logic: Decision Frameworks
Comparative Mechanistic Pathways
The following diagram contrasts the stepwise condensation of Knorr with the concerted nature of [3+2] cycloaddition, highlighting why Knorr struggles with regioselectivity while [3+2] excels.
Caption: Figure 1.[5] Mechanistic divergence. Knorr synthesis (top) introduces a bifurcation point leading to isomers, whereas [3+2] cycloaddition (bottom) utilizes concerted orbital overlap to enforce regioselectivity.
Strategic Decision Tree
Use this logic flow to select the correct method for your specific substrate.
Caption: Figure 2. Strategic selection framework. This decision tree prioritizes symmetry and regiochemical requirements to identify the optimal synthetic route.
References
-
BenchChem. (2025).[4] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem Application Notes. Link
-
Gosselin, F., et al. (2006).[6][7] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270. Link
-
Heller, S. T., & Natarajan, S. R. (2006).[6][7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Link
-
Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles. Journal of Synthetic Chemistry, 1, 125-131. Link
-
Aggarwal, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 28(17), 6325. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Navigating the Maze of Reproducibility: A Comparison of Bioassays for Novel Kinase Inhibitors like 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
A Senior Application Scientist's Guide to Ensuring Robust and Reliable Data in Early-Stage Drug Discovery
In the fast-paced world of drug discovery, the rapid and accurate characterization of novel chemical entities is paramount. The journey of a compound like 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol from initial synthesis to a potential therapeutic candidate is paved with data—specifically, bioassay data. However, not all data is created equal. The reproducibility of these bioassays is the bedrock upon which all subsequent development decisions are made. This guide provides a comparative analysis of common bioassay formats, using the characterization of a novel pyrazole-containing compound as a case study, to help researchers navigate the complexities of generating robust and reliable results.
The pyrazole motif is a cornerstone in medicinal chemistry, known for its presence in numerous kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Therefore, a newly synthesized pyrazole derivative like this compound is a strong candidate for being a kinase inhibitor. The primary goal in its initial biological evaluation is to determine its potency and selectivity, typically through in vitro kinase assays. The choice of assay, however, can significantly impact the reproducibility of these crucial measurements.
The Workhorse: Homogeneous Luminescence-Based Kinase Assays
One of the most common platforms for primary screening and dose-response analysis is the homogeneous, luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay.[3] The principle is straightforward: as the kinase phosphorylates its substrate, it consumes ATP. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal. The more active the kinase (or the less effective the inhibitor), the lower the luminescent signal.
Key Strengths:
-
High-Throughput and Automation-Friendly: The "add-and-read" format is easily adaptable to 96-well and 384-well plates, making it ideal for screening large compound libraries.[5]
-
High Sensitivity: Luminescent readouts generally offer a wide dynamic range and high sensitivity, allowing for the use of low enzyme concentrations.
The Reproducibility Challenge:
Despite their widespread use, these assays are susceptible to variability. The luminescent signal can be influenced by factors such as the concentration of dimethyl sulfoxide (DMSO), the solvent used for compound dilution.[3] Furthermore, the indirect nature of the measurement (ATP depletion) can lead to false positives from compounds that interfere with the luciferase enzyme.
Experimental Protocol: Luminescence-Based Kinase Activity Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Dilute the kinase and substrate to their final concentrations in the assay buffer.
-
Compound Plating: Serially dilute the test compound (e.g., this compound) in DMSO and then into the assay buffer. Dispense into a 384-well white assay plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).
-
Kinase Reaction: Add the kinase and substrate mixture to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescent reaction.
-
Data Acquisition: After a short incubation to stabilize the signal, read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls and fit the dose-response curve to determine the IC50 value.
Orthogonal Assays: Building Confidence in Your Data
To mitigate the risks of assay-specific artifacts and increase confidence in the biological activity of a compound, employing orthogonal assays is a critical best practice.[6][7] These are assays that measure the same biological endpoint (e.g., kinase inhibition) through a different technology or principle.
Biophysical Assays: Measuring Direct Binding
A thermal shift assay is a powerful biophysical method that measures the direct binding of a compound to the kinase.[8] This technique monitors the thermal stability of the protein, which typically increases upon ligand binding.
-
Principle: The kinase is heated in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds, the dye fluoresces. A binding compound stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Advantages in Reproducibility: This method is less prone to interference from colored or fluorescent compounds. It directly confirms target engagement, providing a valuable cross-validation for activity-based assays.[8]
Cell-Based Assays: Assessing Activity in a Physiological Context
Ultimately, a drug must be effective within a cell. Cell-based assays provide a more physiologically relevant context by measuring a compound's effect on kinase activity within intact cells.[9][10]
-
Principle: A common approach is the NanoBRET™ Target Engagement Intracellular Kinase Assay. This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[11] A fluorescent tracer competes with the test compound for binding to the kinase, and a change in Bioluminescence Resonance Energy Transfer (BRET) is measured.[11]
-
Advantages in Reproducibility: Cell-based assays account for factors like cell permeability and off-target effects that are not captured in biochemical assays.[9] They provide a more accurate prediction of a compound's potential efficacy.
Comparative Data Summary
The following table illustrates hypothetical, yet realistic, data for our compound of interest, this compound, across the three discussed assay formats. This highlights how an orthogonal approach can refine our understanding of a compound's properties.
| Assay Type | Metric | Result for Compound X | Key Reproducibility Insight |
| Luminescence Kinase Assay | IC50 | 50 nM | Potent inhibitor, but susceptible to assay artifacts. |
| Thermal Shift Assay | ΔTm | +5.2 °C | Confirms direct binding and target engagement. |
| NanoBRET™ Cell-Based Assay | IC50 | 250 nM | Indicates good target engagement in cells, but potency is lower than in the biochemical assay, possibly due to cell permeability or efflux. |
Conclusion and Best Practices
Ensuring the reproducibility of bioassay data is not just a matter of good scientific practice; it is a crucial component of efficient and successful drug discovery. For a novel compound like this compound, relying on a single assay format can be misleading. A multi-faceted approach, incorporating a primary biochemical screen with orthogonal validation through biophysical and cell-based methods, provides a much more robust and reliable data package.
Key Recommendations for Researchers:
-
Define clear objectives for each assay and understand its limitations.[12]
-
Meticulously optimize and validate assay conditions, including reagent concentrations and incubation times.[13]
-
Always include appropriate controls to monitor assay performance and identify potential issues.[12]
-
Embrace orthogonal assays to confirm hits and gain a deeper understanding of a compound's mechanism of action.[7]
-
Maintain detailed documentation of all experimental parameters to aid in troubleshooting and ensure long-term reproducibility.[13]
By adopting these principles, researchers can navigate the complexities of bioassay development and generate the high-quality, reproducible data needed to drive promising new molecules forward in the therapeutic pipeline.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Profacgen. Cell-based Kinase Assays. Profacgen. [Link]
-
Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Bok, K. A., et al. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Creative Diagnostics. Kinase Activity Assay. Creative Diagnostics. [Link]
-
He, Y., et al. (2017, July 15). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. [Link]
-
Patsnap Synapse. (2025, May 9). How to Design a Biochemical Assay Using GMP-Grade Reagents. Patsnap Synapse. [Link]
-
Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
- Mire-Sluis, A., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals.
-
Sadick, A. C., et al. Kinase receptor activation (KIRA): a rapid and accurate alternative to end-point bioassays. PubMed. [Link]
-
Reaction Biology. Kinase Drug Discovery Services. Reaction Biology. [Link]
-
Fedorov, O., et al. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
-
Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
-
Imperiali, B., & Shinde, S. (2019, November 27). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ResearchGate. [Link]
-
BioTechniques. (2019, August 14). Best practice in bioassay development. BioTechniques. [Link]
-
Ghamghami, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]
-
Ghiurea, M., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. PMC. [Link]
-
Bioorganic & Medicinal Chemistry. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]
-
Rasayan J. Chem. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. How to Design a Biochemical Assay Using GMP-Grade Reagents [synapse.patsnap.com]
A Researcher's Guide to Evaluating Novel Pyrazole Compounds: A Comparative Analysis
For decades, the pyrazole scaffold has served as a cornerstone in medicinal chemistry, yielding a multitude of compounds with diverse biological activities. The inherent versatility of this five-membered heterocyclic ring allows for extensive structural modifications, making it a privileged scaffold in the quest for novel therapeutics. This guide provides a comprehensive framework for the peer review and comparative analysis of novel pyrazole compounds, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the critical experimental workflows required to validate their efficacy and selectivity, comparing them against established alternatives.
The Kinase Inhibitor Landscape: Where Do Pyrazoles Fit In?
The protein kinase family represents one of the most critical targets in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. While numerous kinase inhibitors have reached the market, the challenges of acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter.
Novel pyrazole compounds often emerge as promising candidates due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This guide will use a hypothetical novel pyrazole compound, "Pyr-2026," as a case study to illustrate the evaluation process against a known pan-kinase inhibitor like Staurosporine and a more selective, clinically approved drug such as Sunitinib.
Comparative Efficacy and Selectivity: A Data-Driven Approach
A rigorous evaluation of any new compound hinges on robust, quantitative data. The following sections outline the essential experiments and how to present the resulting data for a clear, comparative analysis.
In Vitro Kinase Inhibition Assays
The initial assessment of a novel pyrazole compound involves determining its inhibitory activity against a panel of relevant kinases. This is crucial for establishing both its potency and its selectivity profile.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Pyr-2026 (Hypothetical) | Staurosporine | Sunitinib |
| VEGFR2 | 15 | 7.9 | 9 |
| PDGFRβ | 25 | 8.5 | 2 |
| c-KIT | 40 | 7.5 | 8 |
| FLT3 | 35 | 5.8 | 1 |
| SRC | 850 | 6.2 | >10,000 |
| ABL | >10,000 | 22 | 30 |
Data presented is for illustrative purposes.
This table immediately highlights the potential advantages and disadvantages of Pyr-2026. While less potent than the non-selective Staurosporine, it shows a favorable selectivity profile by sparing key off-targets like SRC and ABL, a desirable trait for minimizing toxicity. Compared to Sunitinib, it may offer a different spectrum of activity that could be advantageous in specific cancer types.
Cellular Potency and Viability Assays
Demonstrating target engagement and downstream functional effects in a cellular context is a critical next step.
Table 2: Cellular Activity in Relevant Cancer Cell Lines (EC50, µM)
| Cell Line (Cancer Type) | Pyr-2026 (Hypothetical) | Staurosporine | Sunitinib |
| HUVEC (Endothelial) | 0.5 | 0.01 | 0.2 |
| A549 (Lung Carcinoma) | 1.2 | 0.05 | 0.8 |
| K562 (CML) | >20 | 0.1 | 0.5 |
Data presented is for illustrative purposes.
These results would suggest that Pyr-2026 has potent anti-proliferative effects in cell lines where the targeted kinases are key drivers of growth (e.g., HUVEC and A549) and is less active in cell lines dependent on kinases it does not inhibit (e.g., K562, which is ABL-dependent).
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, detailed protocols are essential. The following are standard methodologies for the experiments cited above.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase-inhibitor interactions.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Compound Dilution: Create a serial dilution of the test compounds (Pyr-2026, Staurosporine, Sunitinib) in DMSO.
-
Assay Plate Preparation: Add the kinase, tracer, and antibody solution to a 384-well microplate.
-
Compound Addition: Transfer the diluted compounds to the assay plate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against the compound concentration to calculate the EC50.
Visualizing the Rationale: Signaling Pathways and Workflows
Diagrams are invaluable tools for conveying complex biological pathways and experimental designs.
Caption: High-level workflow for the evaluation of a novel pyrazole compound.
Caption: Simplified signaling pathway inhibited by Pyr-2026 and Sunitinib.
Conclusion and Future Directions
The initial characterization of "Pyr-2026" demonstrates a promising profile for a novel kinase inhibitor. Its selectivity, as determined by in vitro kinase screening, and its on-target cellular potency suggest a potentially wider therapeutic window compared to less selective agents. The provided protocols offer a standardized approach for other researchers to validate and compare their own novel pyrazole compounds.
Further studies should focus on elucidating the binding kinetics of Pyr-2026, conducting in vivo efficacy studies in relevant animal models, and performing comprehensive ADME/Tox profiling to fully assess its drug-like properties. This structured, comparative approach is paramount for the efficient and successful development of the next generation of pyrazole-based therapeutics.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol, a halogenated heterocyclic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical waste management.
Understanding the Hazard Profile
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
This table is a conservative estimation based on structurally related compounds and should be treated as a guideline in the absence of a specific SDS.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the user and ends with a certified hazardous waste handler. The following workflow is designed to ensure safety and compliance at every stage.
Figure 1: A stepwise workflow for the proper disposal of this compound.
Experimental Protocol: Detailed Disposal Steps
-
Personal Protective Equipment (PPE): Before handling the waste, it is imperative to wear appropriate PPE.[5] This includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Waste Segregation: At the point of generation, segregate the waste containing this compound. This is a critical step to prevent inadvertent and potentially dangerous reactions with other waste streams.[2][3]
-
Solid Waste: Collect any solid residues or contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealed plastic bag or container.[1]
-
Liquid Waste: Collect solutions containing the compound in a dedicated "Halogenated Organic Waste" container.[2][3] Do not mix with non-halogenated waste.
-
-
Waste Container Selection: The choice of waste container is crucial for safe storage and transport.
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[2]
-
Ensure the container is in good condition, free from cracks or damage.
-
-
Labeling: Proper labeling is a legal requirement and essential for the safety of everyone who will handle the waste. The label should be clear, legible, and securely affixed to the container. It must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or laboratory.
-
-
Interim Storage: Store the waste container in a designated and secure area within the laboratory.[6]
-
Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Final Disposal Method: The recommended and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration.[7] This process ensures the complete destruction of the compound, preventing its release into the environment. The incineration should be carried out in a licensed facility equipped with scrubbers to neutralize acidic gases (such as HCl) that may be produced.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).
-
Collect the absorbed material into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or EHS department.
-
Prevent entry to the contaminated area.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
-
3-Amino-1-methyl-1H-pyrazole - Safety Data Sheet. Angene Chemical. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
4-chloro-1-methyl-1H-pyrazole. PubChem. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 4. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
